Product packaging for Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-, sodium salt (1:1)(Cat. No.:CAS No. 1981-58-4)

Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-, sodium salt (1:1)

Cat. No.: B159669
CAS No.: 1981-58-4
M. Wt: 301.32 g/mol
InChI Key: MNWVJNSMYXMEIX-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Antibiotic Research

The journey of sulfonamide antibiotics began in the early 20th century, marking a pivotal moment in the fight against bacterial infections. A German pathologist, Gerhard Domagk, is credited with the discovery of the first commercially available antibiotic, Prontosil. wikipedia.orgbritannica.com While working at Bayer AG, Domagk and his colleagues, Fritz Mietzsch and Josef Klarer, were investigating coal-tar dyes for their potential antibacterial properties. wikipedia.orgwikipedia.org In 1932, Domagk found that a red azo dye named Prontosil rubrum was highly effective in treating streptococcal infections in mice. ebsco.combritannica.com This discovery was a culmination of five years of testing thousands of compounds. wikipedia.orgvedantu.com

A significant breakthrough came in 1935 when researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil was a prodrug. wikipedia.orgvedantu.com They found that in the body, it is metabolized into a simpler, colorless compound called sulfanilamide (B372717), which was the actual antibacterial agent. wikipedia.orgopenaccesspub.orgulg.ac.be This revelation was crucial, as sulfanilamide had been first synthesized in 1906 and its patent had expired, making it widely and cheaply available. wikipedia.org

The discovery of sulfanilamide's active role spurred the synthesis of numerous other sulfonamide derivatives, including sulfapyridine, sulfathiazole, and sulfamethazine (B1682506) itself, which was first synthesized in 1942. openaccesspub.orgcalpaclab.com These new compounds offered different properties and were used to treat a wide range of bacterial infections, playing a critical role during World War II. wikipedia.orgebsco.com Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939 for his discovery of the antibacterial effects of Prontosil, though he was forced by the Nazi regime to decline it at the time. wikipedia.orgsciencehistory.orgnobelprize.org

Current Research Landscape and Significance of Sulfamethazine Sodium Salt Studies

Sulfamethazine sodium salt remains a compound of interest in various scientific disciplines. Its significance extends from veterinary medicine and environmental science to analytical chemistry and drug development.

In veterinary medicine , sulfamethazine has been used for decades to treat bacterial diseases and promote growth in livestock such as cattle, pigs, and poultry. iarc.frnih.gov Current research often focuses on its pharmacokinetic and pharmacodynamic properties to optimize its use and understand its effects on animal health. avantorsciences.com

The widespread use of sulfamethazine in agriculture has led to concerns about its environmental fate and impact . Consequently, a significant body of research is dedicated to studying its presence in soil, water, and even food products like milk and honey. iarc.frmdpi.comagriculturejournals.cz Researchers are actively investigating methods for its detection and degradation in the environment. mdpi.comresearchgate.net For instance, studies have explored the use of microorganisms like Bacillus cereus J2 for the bioremediation of sulfamethazine-contaminated environments. mdpi.com

In the field of analytical chemistry , sulfamethazine sodium salt often serves as a model compound for the development of new detection methods. chemimpex.com These methods are crucial for monitoring its residue levels in food and the environment to ensure safety and regulatory compliance. agriculturejournals.cz Techniques such as high-performance liquid chromatography (HPLC), enzyme-linked immunosorbent assay (ELISA), and various biosensors are continuously being refined for this purpose. iarc.frsigmaaldrich.com

Furthermore, in pharmaceutical development , sulfamethazine sodium salt is utilized in studies aimed at understanding the mechanisms of sulfonamide antibiotics. chemimpex.com Its well-characterized properties make it a valuable tool for investigating drug interactions and formulation strategies. Recent research has even explored its potential in designing novel neuraminidase inhibitors for anti-influenza drugs. tandfonline.com

A summary of recent research findings on sulfamethazine sodium salt is presented in the table below.

Research AreaFocus of StudyKey Findings
Environmental Science Bioremediation of sulfamethazine (SM2)The bacterium Bacillus cereus J2 was found to completely degrade 50 mg/L of SM2 within 36 hours under optimal conditions. mdpi.com
Analytical Chemistry Development of a dipstick immunoassay for sulfamethazine detectionA rapid and simple dipstick immunoassay was developed for on-site screening of sulfamethazine in water, milk, and pig manure. agriculturejournals.cz
Pharmaceutical Chemistry Design of novel neuraminidase inhibitorsSulfamethazine derivatives were designed and synthesized, with some showing potent inhibitory activity against the H5N1 neuraminidase. tandfonline.com
Environmental Chemistry Degradation using advanced oxidation processesA CoFe2S4/BC catalyst combined with peroxymonosulfate (B1194676) was shown to effectively degrade sulfamethazine sodium salt in wastewater. researchgate.net
Structural Chemistry Formation of a new pharmaceutical saltA novel salt of sulfamethazine with diclofenac (B195802) acid was prepared and characterized, contributing to the understanding of cocrystal interactions. researchgate.net

Theoretical Frameworks in Sulfamethazine Sodium Salt Research

Theoretical and computational approaches play a crucial role in understanding the behavior and properties of sulfamethazine sodium salt at a molecular level. These frameworks provide insights that complement experimental findings and guide further research.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent theoretical tool used in sulfonamide research. nih.govmedwinpublishers.commdpi.com QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com For sulfonamides, QSAR studies have been employed to understand the structural features that influence their inhibitory activity against various enzymes, such as carbonic anhydrase. nih.govmdpi.com These studies help in the rational design of new derivatives with enhanced potency. medwinpublishers.com

Density Functional Theory (DFT) is another powerful computational method applied to study sulfonamides. DFT calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netplos.org For sulfamethazine, DFT studies have been used to explore its oxidation mechanisms, which is relevant for its environmental degradation. researchgate.net These theoretical calculations can predict the most likely sites of reaction and the potential degradation products. researchgate.net For example, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the chemical reactivity of the molecule. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations are computational techniques used to predict the interaction between a small molecule, like sulfamethazine, and a biological target, such as an enzyme or protein. tandfonline.comacs.org These simulations provide a detailed view of the binding mode and the key interactions, such as hydrogen bonds, that stabilize the complex. tandfonline.com In the context of developing new sulfamethazine-based drugs, molecular docking has been instrumental in identifying potential binding sites and designing molecules with improved affinity. tandfonline.com

The table below summarizes some of the theoretical parameters and findings from computational studies on sulfonamides.

Theoretical MethodApplicationKey Parameter/Finding
QSAR Modeling antidiabetic activity of sulfonamidesThe model's predictive power was confirmed with a high cross-validated R² value, indicating a strong correlation between topological descriptors and activity. medwinpublishers.com
QSAR Inhibition of carbonic anhydrase isozyme XIVQSAR equations indicated that inhibitory activity was favored by the presence of alkyl groups on the scaffold. nih.gov
DFT Ozone oxidation of sulfonamidesThe HOMO-LUMO energy gap was used to predict the reactivity of sulfamethazine towards ozone. researchgate.net
DFT Adsorption on blue phosphorene nanotubesCalculations showed that single-vacancy defects in the nanotubes significantly increased the adsorption energy of sulfonamide molecules. plos.org
Molecular Docking Design of neuraminidase inhibitorsThe sulfamethazine moiety was shown to interact with key amino acid residues (Arg118, Arg292, Arg371) through hydrogen bonding. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4NaO2S B159669 Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-, sodium salt (1:1) CAS No. 1981-58-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1981-58-4

Molecular Formula

C12H14N4NaO2S

Molecular Weight

301.32 g/mol

IUPAC Name

sodium (4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide

InChI

InChI=1S/C12H14N4O2S.Na/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16);

InChI Key

MNWVJNSMYXMEIX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+]

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.[Na]

Other CAS No.

1981-58-4

Pictograms

Irritant

Origin of Product

United States

Synthesis and Derivatization Methodologies for Sulfamethazine Sodium Salt

Established Synthetic Pathways of Sulfamethazine (B1682506)

The industrial production of sulfamethazine has been refined over decades, primarily relying on pathways that build the molecule from more basic chemical precursors. These routes often involve sulfanilamide (B372717) or its derivatives and utilize key condensation reactions.

Sulfamethazine, also known as sulfadimidine, was first synthesized from sulfanilamide in 1942. toku-e.com A primary and established method for synthesizing sulfamethazine involves the reaction of acetylsulfanilyl chloride, a derivative of sulfanilamide, with 2-amino-4,6-dimethylpyrimidine (B23340). iarc.fr This reaction is typically carried out in a solvent like dry pyridine (B92270) or a mixture of acetone (B3395972) and pyridine. iarc.fr The initial product is 2-(N4-acetylsulfanilamido)-4,6-dimethylpyrimidine. iarc.fr This intermediate then undergoes alkaline hydrolysis to remove the acetyl protecting group, yielding the sulfamethazine salt, which is subsequently neutralized to produce sulfamethazine. iarc.fr The necessary reactant, 2-amino-4,6-dimethylpyrimidine, is itself prepared by condensing acetylacetone (B45752) with guanidine (B92328) carbonate. iarc.fr

Condensation reactions are central to the synthesis of sulfamethazine and its derivatives. nih.gov One direct synthesis route involves the condensation of equimolar amounts of sulfanilylguanidine and acetylacetone. iarc.fr Another key condensation step is the reaction between 2-amino-4,6-dimethylpyrimidine and acetylsulfanilyl chloride, as described in the sulfanilamide-based route. iarc.fr

Furthermore, condensation reactions are widely employed to create derivatives, such as Schiff bases. researchgate.netscinito.aiekb.eg For example, new sulfonamide Schiff base derivatives can be prepared through the condensation reaction of sulfamethazine with various aromatic aldehydes. researchgate.netscinito.ai These reactions form the basis for creating a wide array of modified sulfamethazine structures. nih.gov

Development and Characterization of Sulfamethazine Derivatives

To explore new therapeutic possibilities, researchers have focused on synthesizing and characterizing a variety of sulfamethazine derivatives. nih.govnih.gov The amide functional group has been a particular focus due to its prevalence in many pharmaceutical compounds. nih.govplos.org

A significant number of amide derivatives of sulfamethazine have been synthesized using conventional chemical protocols. nih.govplos.org The general method involves the reaction of sulfamethazine with a range of acid chlorides. nih.govnih.gov In a typical procedure, sulfamethazine is dissolved in a solvent such as acetonitrile (B52724) and stirred at room temperature. nih.gov The corresponding acid chloride is then added slowly, and the mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). nih.gov After cooling, the resulting precipitate is filtered and washed to yield the purified amide derivative. nih.govplos.org This approach has been used to create large libraries of derivatives for further study. nih.govplos.org

The structural confirmation of newly synthesized sulfamethazine derivatives is accomplished using a suite of modern spectroscopic techniques. nih.govplos.orgresearchgate.net These methods provide detailed information about the molecular structure, allowing for unambiguous characterization. The most commonly employed techniques include ¹H-NMR (Proton Nuclear Magnetic Resonance), ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance), EI-MS (Electron Impact Mass Spectrometry), and HRFAB-MS (High-Resolution Fast Atom Bombardment Mass Spectrometry). nih.govnih.gov

The data obtained from these analyses are crucial for verifying the successful synthesis of the target compounds. For instance, in the ¹H-NMR spectrum of an amide derivative, characteristic signals for the amide proton (CONH), the sulfonamide proton (SO₂NH), aromatic protons, and methyl protons can be precisely assigned. nih.govplos.org Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the compound's identity. nih.govplos.org

Table 1: Spectroscopic Data for a Representative Sulfamethazine Amide Derivative (Compound 6 from Siddiqui et al., 2018)

In modern drug discovery, computational methods are indispensable for identifying promising new molecules. nih.gov Virtual screening is a key computational technique used to search large libraries of compounds to find those that are likely to interact with a specific therapeutic target. nih.govopenmedicinalchemistryjournal.com This can be done through two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). openmedicinalchemistryjournal.com

SBVS is particularly useful when the three-dimensional structure of the target protein is known. nih.govopenmedicinalchemistryjournal.com This method uses molecular docking to predict how different molecules will bind to the target's active site. nih.gov This approach has been successfully applied to discover novel sulfamethazine derivatives. nih.govtandfonline.com For example, using structure-based virtual screening, a lead compound, identified as ZINC670537, was selected from a database. nih.govtandfonline.com This lead compound then served as a scaffold for the design and synthesis of a new series of sulfamethazine derivatives. nih.govtandfonline.comresearchgate.net Such in silico studies help to rationalize the design of more potent and specific molecules, saving time and resources compared to traditional screening methods. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
Sulfamethazine sodium salt
Sulfamethazine
Sulfadimidine
Sulfanilamide
Acetylsulfanilyl chloride
2-amino-4,6-dimethylpyrimidine
2-(N4-acetylsulfanilamido)-4,6-dimethylpyrimidine
Acetylacetone
Guanidine carbonate
Sulfanilylguanidine

Molecular Mechanisms and Biological Interactions in Research Models

Fundamental Antimicrobial Mechanisms of Sulfamethazine (B1682506)

The primary antimicrobial activity of sulfamethazine stems from its ability to disrupt the folic acid synthesis pathway in susceptible microorganisms. This pathway is critical for the production of essential cellular components.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) Activity

Sulfamethazine acts as a potent inhibitor of dihydropteroate synthase (DHPS). toku-e.comselleckchem.combiocrick.com This enzyme is crucial in the bacterial folate pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. nih.gov By inhibiting DHPS, sulfamethazine effectively halts a key step in the synthesis of dihydrofolic acid, a precursor to folic acid. selleckchem.compatsnap.compatsnap.com This inhibition is a cornerstone of its bacteriostatic effect, meaning it prevents bacterial proliferation rather than directly killing the cells. patsnap.com

Competitive Antagonism with Para-Aminobenzoic Acid (PABA) in Folic Acid Synthesis

The inhibitory action of sulfamethazine on DHPS is achieved through competitive antagonism with para-aminobenzoic acid (PABA). toku-e.comselleckchem.combiocrick.comnih.gov Due to its structural similarity to PABA, sulfamethazine can bind to the active site of the DHPS enzyme. patsnap.compatsnap.com This competition prevents the normal utilization of PABA by the bacterium, thereby blocking the synthesis of dihydrofolic acid. selleckchem.combiocrick.com The effectiveness of this competitive inhibition is a key determinant of sulfamethazine's antimicrobial power. Research has shown that exogenous supplementation of PABA can counteract the effects of sulfamethazine, confirming this competitive mechanism. nih.gov

Disruption of Bacterial Nucleotide and DNA Synthesis Pathways

The blockade of folic acid synthesis has profound downstream consequences for bacterial cells. Folic acid, in its active form as tetrahydrofolic acid (THF), is an essential cofactor in the synthesis of nucleotides (purines and thymidine), which are the fundamental building blocks of DNA and RNA. patsnap.compatsnap.com By preventing the production of THF, sulfamethazine ultimately disrupts the synthesis of these vital macromolecules, leading to the cessation of bacterial growth and division. patsnap.comdrugbank.com This interference with DNA and RNA synthesis is the ultimate cause of the bacteriostatic effect observed with sulfamethazine treatment. patsnap.comresearchgate.net

Synergistic Interactions with Dihydrofolate Reductase Inhibitors (e.g., Trimethoprim (B1683648), Pyrimethamine)

The efficacy of sulfamethazine can be significantly enhanced when used in combination with inhibitors of dihydrofolate reductase (DHFR), such as trimethoprim and pyrimethamine (B1678524). drugbank.commerckvetmanual.com These agents target a subsequent step in the same metabolic pathway, preventing the reduction of dihydrofolate to tetrahydrofolate. mhmedical.comhuvepharma.com This sequential blockade of two critical enzymatic steps in folic acid synthesis results in a synergistic effect, often leading to a bactericidal (cell-killing) action, which is more potent than the bacteriostatic effect of either drug used alone. mhmedical.comhuvepharma.compurdue.edupurdue.edu

Enzymatic Interactions and Metabolic Pathways in Experimental Systems

Beyond its direct antimicrobial effects, sulfamethazine is known to interact with host metabolic enzymes, particularly the cytochrome P450 system.

Induction of Cytochrome P450 Enzymes (e.g., CYP3A4 expression)

Research has demonstrated that sulfamethazine can induce the expression of certain cytochrome P450 (CYP) enzymes, most notably CYP3A4. toku-e.com CYP3A4 is a major enzyme found predominantly in the liver and intestine, responsible for the metabolism of a vast number of foreign compounds, including many drugs. wikipedia.org The induction of CYP3A4 by a substance means that it increases the synthesis of this enzyme. medicineslearningportal.org This can lead to an accelerated metabolism of other drugs that are substrates for CYP3A4, a phenomenon with significant implications in clinical settings. medsafe.govt.nz The induction process is generally slower to develop and resolve compared to enzyme inhibition. medicineslearningportal.org

Table 1: Research Findings on Sulfamethazine's Mechanisms

MechanismKey Enzyme/MoleculeEffectConsequence
DHPS InhibitionDihydropteroate Synthase (DHPS)Competitive InhibitionBlocks dihydrofolic acid synthesis toku-e.comselleckchem.comnih.gov
PABA AntagonismPara-Aminobenzoic Acid (PABA)Competes for DHPS binding sitePrevents PABA utilization patsnap.comnih.gov
Nucleotide Synthesis DisruptionTetrahydrofolic acid (THF)Depletion of THFInhibits DNA and RNA synthesis patsnap.compatsnap.com
SynergismDihydrofolate Reductase (DHFR)Sequential blockade with inhibitors like TrimethoprimEnhanced, often bactericidal, antimicrobial activity mhmedical.comhuvepharma.com
Enzyme InductionCytochrome P450 3A4 (CYP3A4)Increased enzyme expressionAltered metabolism of other xenobiotics toku-e.commedsafe.govt.nz

N-Acetyltransferase Activity and Acetylation Patterns in Research Models

Sulfamethazine is primarily metabolized in both humans and animals through N4-acetylation. nih.gov This process is catalyzed by the enzyme N-acetyltransferase 2 (NAT2), which exhibits genetic polymorphism, leading to different acetylation rates among individuals. tandfonline.comfrontiersin.org This variation results in distinct acetylator phenotypes: rapid, intermediate, and slow. nih.govtandfonline.com

In human studies, a trimodal pattern of sulfamethazine acetylation is observed, corresponding to these phenotypes. nih.gov For instance, after oral administration, individuals classified as fast acetylators show a biphasic plasma concentration curve with shorter half-lives, while slow acetylators exhibit a monophasic curve with a longer half-life. nih.gov The percentage of acetylsulfamethazine excreted in urine also varies significantly across these phenotypes. nih.gov Studies in cryopreserved human hepatocytes have confirmed that N-acetyltransferase activities for sulfamethazine differ significantly based on the NAT2 acetylator genotype. tandfonline.comresearchgate.net

Animal models also display variations in acetylation. Differences in acetylation rates have been noted between male and female rats, as well as among different strains of female rats. nih.gov The rabbit was one of the initial animal models for studying the acetylation polymorphism seen in humans. nih.gov In rabbits, the slow acetylator phenotype is due to the deletion of the NAT2 gene. nih.gov Studies on rabbit liver cytosols have shown significantly higher N-acetylation of sulfamethazine in rabbits possessing the NAT2 gene compared to those with the gene deletion. nih.gov

Kinetic studies have further elucidated the role of different N-acetyltransferase enzymes. Research has shown that NAT2 is the primary enzyme responsible for the N-acetylation of sulfamethazine, while NAT1 shows substrate specificity for other compounds like p-aminobenzoic acid. frontiersin.orguni-saarland.de

Table 1: Sulfamethazine Acetylator Phenotypes in Humans

Acetylator PhenotypeKey Characteristics
Rapid Biphasic plasma concentration-time curve, shorter half-life (e.g., 1.7 and 5.4 hours), higher percentage of acetylsulfamethazine in urine (e.g., 93.7% of absorbed dose in 72 hours). nih.gov
Intermediate Intermediate rate of acetylation, with 87.7% of the absorbed dose excreted as acetylsulfamethazine in 72-hour urine samples. nih.gov
Slow Monophasic plasma concentration-time curve, longer half-life (e.g., 7.6 hours), lower percentage of acetylsulfamethazine in urine (e.g., 65.6% of absorbed dose in 72 hours). nih.gov

Mechanistic Studies of Thyroid Peroxidase Inhibition

Sulfamethazine has been shown to induce thyroid tumors in rodents through a non-genotoxic mechanism that involves the inhibition of thyroid peroxidase (TPO). nih.govinchem.org This inhibition is reversible and leads to a cascade of events, starting with altered thyroid hormone homeostasis. nih.govinchem.org

The primary mechanism is the reversible inhibition of TPO, the enzyme responsible for iodinating tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones. nih.govacs.org The inhibition of TPO by sulfamethazine has been demonstrated in studies using porcine thyroid peroxidase, with an approximate median inhibitory concentration (IC50) of 0.5 mmol/L and an inhibition constant (Ki) of 0.42 mmol/L. nih.govacs.org The median inhibitory concentration for sulfamethazine on TPO isolated from rats was found to be 2.2 × 10−7 mol/L. nih.goviarc.fr

This enzymatic inhibition disrupts the normal production of thyroid hormones, leading to an increase in the secretion of thyroid-stimulating hormone (TSH). nih.govinchem.org Chronic elevation of TSH results in morphological changes in the thyroid gland, including diffuse hypertrophy and hyperplasia, and ultimately, the development of follicular-cell adenomas and carcinomas in rats and mice. nih.govinchem.org

Interestingly, studies in cynomolgus monkeys treated with sulfamethazine did not show any alterations in thyroid gland function, suggesting a species-specific difference in sensitivity. nih.govinchem.org The median inhibitory concentration for sulfamethazine on TPO from monkeys was significantly higher, at > 10−4 mol/L. nih.goviarc.fr This suggests that rodents are substantially more sensitive to the thyroid-disrupting effects of sulfamethazine than primates. iarc.fr

Table 2: Comparative IC50 Values for Sulfamethazine on Thyroid Peroxidase

SpeciesMedian Inhibitory Concentration (IC50)Reference
Porcine~0.5 mmol/L nih.govacs.org
Rat2.2 × 10−7 mol/L nih.goviarc.fr
Monkey> 10−4 mol/L nih.goviarc.fr

Spectrum of Biological Activities in Research Models

Activity against Gram-Positive and Gram-Negative Bacterial Isolates

Sulfamethazine sodium salt is a broad-spectrum antimicrobial agent, demonstrating inhibitory effects against both gram-positive and gram-negative bacteria. calpaclab.comnih.gov Its mechanism of action involves competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for the bacterial synthesis of folic acid. calpaclab.compatsnap.com By blocking this pathway, sulfamethazine hinders the production of nucleic acids and proteins essential for bacterial growth. patsnap.com

In vitro microbiological susceptibility tests, including panels, discs, and MIC strips, commonly utilize sulfamethazine sodium to assess its effectiveness against various microbial isolates. calpaclab.com Susceptible gram-negative bacteria include species such as Escherichia coli, Klebsiella, and Salmonella. nih.govpatsnap.com It is also effective against certain gram-positive bacteria like Staphylococcus aureus and Streptococcus species. nih.govpatsnap.com However, some bacteria, such as Pseudomonas aeruginosa and Serratia species, have shown resistance. nih.gov

Effects on Protozoan and Fungal Species (e.g., Coccidia, Toxoplasma, Pneumocystis carinii)

The biological activity of sulfamethazine extends beyond bacteria to include certain protozoa and fungi. calpaclab.comnih.gov It has demonstrated inhibitory action against protozoans such as Coccidia and Toxoplasma. calpaclab.comnih.gov The combination of sulfadiazine (B1682646) (a related sulfonamide) and pyrimethamine is considered a primary treatment for toxoplasmosis. nih.govgoogle.com While the exact mechanism against protozoa is not fully understood, it is thought that sulfonamides may inhibit protozoal dihydrofolate synthetase. veteriankey.com

Sulfonamides have also shown activity against the fungus Pneumocystis carinii (now known as Pneumocystis jirovecii). nih.govveteriankey.com

Immunomodulatory Activities of Sulfamethazine Derivatives (e.g., ROS, NO, TNF-α production)

Research has explored the immunomodulatory effects of various derivatives of sulfamethazine. nih.govnih.govplos.org These studies have evaluated the impact of these compounds on key parameters of the innate immune response, including the production of reactive oxygen species (ROS), nitric oxide (NO), and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.govplos.org

In one study, a series of sulfamethazine derivatives were synthesized and tested for their immunomodulatory activities. nih.govplos.org Many of these newly synthesized compounds demonstrated significant anti-inflammatory activity, with the exception of a few. nih.govnih.gov The evaluation included measuring the production of ROS from human whole blood and isolated polymorphonuclear neutrophils (PMNs), as well as the production of NO and TNF-α. nih.govnih.govplos.org These findings suggest that derivatives of sulfamethazine could have therapeutic potential in managing inflammatory diseases. nih.govplos.org

Epigenetic Regulation Studies

Recent research has uncovered a novel role for sulfamethazine as a chemical suppressor of epigenetic silencing. calpaclab.comnih.gov In studies using the plant model Arabidopsis thaliana, sulfamethazine treatment was found to release the silencing of both transgenes and endogenous repetitive elements like transposons. calpaclab.comnih.gov

The mechanism behind this effect is linked to sulfamethazine's role as a competitive antagonist of p-aminobenzoic acid (PABA), a precursor for folate synthesis. nih.gov By impairing folate synthesis, sulfamethazine leads to a decrease in the plant's folate pool and causes a methyl deficiency. nih.gov This is evidenced by reductions in S-adenosylmethionine (SAM) levels, which is the primary methyl donor for methylation reactions, and a subsequent decrease in global DNA methylation. nih.govnih.gov

Plants treated with sulfamethazine exhibited significantly lower levels of DNA methylation and histone H3 Lys-9 dimethylation, which are key epigenetic marks associated with gene silencing. calpaclab.comnih.gov This discovery highlights an important connection between primary metabolism and the epigenetic regulation of gene expression. nih.govresearchgate.net Sulfamethazine's ability to modulate epigenetic marks makes it a valuable tool for studying the mechanisms and roles of epigenetic regulation. nih.govnih.gov

Suppression of Epigenetic Silencing by Impairing Folate Synthesis (e.g., in Arabidopsis)

In the model plant organism Arabidopsis thaliana, sulfamethazine sodium salt has been identified as a chemical suppressor of epigenetic silencing. nih.govoup.com This effect is not due to direct interaction with the epigenetic machinery itself, but rather stems from its role as an inhibitor of folate biosynthesis. nih.govfrontiersin.org

Mechanism of Action

Impact on One-Carbon Metabolism and Epigenetic Marks

The depletion of the folate pool has significant downstream consequences for one-carbon (C1) metabolism. Folates are essential for the synthesis of S-adenosylmethionine (SAM), which is the primary methyl group donor for most methylation reactions in the cell, including DNA and histone methylation. nih.govoup.com Treatment of Arabidopsis with sulfamethazine leads to a deficiency in methyl groups, as evidenced by a reduction in SAM levels. nih.govoup.com

This methyl deficiency directly impacts epigenetic modifications that are critical for gene silencing:

DNA Methylation: Plants treated with sulfamethazine exhibit a substantial decrease in global DNA methylation. nih.govnih.gov DNA methylation, particularly in the context of CG, CHG, and CHH sequences (where H can be adenine, cytosine, or thymine), is a key mechanism for silencing transposable elements and other repetitive DNA sequences. mdpi.com The reduction in DNA methylation levels upon sulfamethazine treatment leads to the reactivation of these silenced elements. nih.govnih.gov

Histone Methylation: Alongside reduced DNA methylation, sulfamethazine treatment also leads to a significant reduction in histone H3 Lys-9 dimethylation (H3K9me2). nih.govnih.gov H3K9me2 is a repressive histone mark associated with heterochromatin, which are tightly packed regions of the genome that are generally transcriptionally silent. nih.govmdpi.com The decrease in this mark contributes to the de-repression of silenced genes. nih.gov

Notably, while DNA and histone methylation are affected, the levels of heterochromatic small interfering RNAs (siRNAs), which are also involved in guiding epigenetic silencing, are not altered by sulfamethazine treatment. nih.govoup.com

Research Findings

Chemical genetic screens using an Arabidopsis thaliana mutant with transcriptionally silenced transgenes were instrumental in identifying sulfamethazine as a suppressor of epigenetic silencing. nih.govoup.com Research demonstrated that sulfamethazine treatment released the silencing of both transgenes and endogenous transposons. nih.govfrontiersin.org

The direct link between folate synthesis impairment and the observed epigenetic effects was confirmed through rescue experiments. The application of PABA or other compounds downstream in the folate biosynthesis pathway was able to restore transcriptional silencing in plants that had been treated with sulfamethazine. nih.govoup.com

The following table summarizes the key molecular effects of sulfamethazine in Arabidopsis thaliana based on research findings.

Molecular Target/Process Effect of Sulfamethazine Treatment Downstream Consequence Reference
Dihydropteroate Synthase (DHPS)Competitive InhibitionDecreased synthesis of dihydropteroic acid toku-e.comnih.gov
Folate PoolDepletionReduced availability of folate cofactors nih.govoup.com
S-adenosylmethionine (SAM) LevelsReductionImpaired methyl group donation for methylation reactions nih.govoup.com
Global DNA MethylationSubstantial DecreaseReactivation of silenced transgenes and transposons nih.govnih.gov
Histone H3 Lys-9 Dimethylation (H3K9me2)Drastic ReductionDe-repression of heterochromatic regions nih.govnih.gov
Heterochromatic siRNA LevelsNo significant changeIndicates a specific mechanism of action not involving the siRNA pathway nih.govoup.com

These findings underscore a critical link between primary metabolism, specifically the folate pathway, and the epigenetic regulation of gene expression in plants. nih.govnih.gov Sulfamethazine serves as a valuable chemical tool for researchers to probe these connections and further elucidate the mechanisms of epigenetic control. oup.comnih.gov

Advanced Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Trace Analysis and Metabolite Profiling

Chromatography is a cornerstone for the separation and analysis of sulfamethazine (B1682506) and its related compounds. Its application is crucial for monitoring residues in food products and the environment, as well as for studying its metabolic fate.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Chemiluminescence)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of sulfamethazine. iarc.frnih.gov Coupled with a Ultraviolet (UV) detector, it provides a robust method for quantifying the compound in various samples, including beef tissues and pharmaceutical preparations. iarc.frnih.gov For residue analysis in tissues, normal-phase chromatography with UV detection at 254 nm can be utilized. nih.gov In pharmaceutical analysis, HPLC with UV detection is a standard method for assaying the sulfamethazine content. iarc.frnih.gov

The versatility of HPLC is enhanced by the use of different detectors. For instance, derivatization of sulfamethazine with agents like 1-fluorenylmethyl chloroformate (FMOC) allows for highly sensitive fluorescence detection. acs.org Chemiluminescence detection has also been noted as a viable option for the analysis of sulfamethazine. who.int

Metabolite profiling is another critical application of HPLC. Methods have been developed for the simultaneous determination of sulfamethazine and its primary metabolites, such as N4-acetylsulfamethazine and desamino-sulfamethazine, in swine tissue. nih.gov These methods often involve specific extraction procedures followed by HPLC analysis on columns like C8 or C18, using mobile phases typically consisting of acetonitrile (B52724) and a buffer solution. nih.gov

Interactive Table: HPLC Methods for Sulfamethazine Analysis

Analyte(s) Matrix Column Mobile Phase Detector Reference
Sulfamethazine Beef Tissues Normal-Phase Not specified UV (254 nm) nih.gov
Sulfamethazine & Metabolites Swine Tissue CP Spher C8 Acetonitrile-sodium acetate (B1210297) buffer UV nih.gov
Desamino-SMZ Swine Tissue Nucleosil 5-CN Ion-pair with 1-heptanesulfonic acid Diode-Array UV/VIS nih.gov
Sulfamethazine Pharmaceutical Preparations Not specified Not specified UV iarc.frnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and is a powerful tool for the confirmatory analysis of sulfamethazine residues. iarc.fr However, due to the low volatility of sulfamethazine, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. nih.govresearchgate.net Common derivatization approaches include methylation. nih.gov

One established method involves a double derivatization through methylation and silylation, which results in derivatives with improved chromatographic properties, such as sharper peaks and reduced tailing. nih.gov For quantification, selected-ion monitoring (SIM) mode is typically used, targeting specific mass-to-charge (m/z) ratios of the derivatized analyte and an internal standard. nih.gov For instance, the M-65 (-HSO2) ions of the methyl/trimethylsilyl derivatives of sulfamethazine and its labeled internal standard can be monitored at m/z 299 and 305, respectively. nih.gov The presence of sulfamethazine can be further confirmed by examining the abundance ratios of other characteristic ions. nih.gov

GC-MS has been successfully applied to determine sulfamethazine in various animal tissues, including swine muscle, liver, and kidney, with detection limits in the low parts-per-million (ppm) range. nih.gov Chemical ionization (CI) is another mass spectrometry technique that can be used with GC for the confirmation of sulfamethazine residues, as it generates ions indicative of the intact molecule and its key structural fragments. nih.gov

Interactive Table: GC-MS Parameters for Sulfamethazine Confirmation

Derivatization Ionization Mode Monitored Ions (m/z) Application Reference
Methylation & Silylation Electron Impact (EI) 299, 300, 305, 349 Sulfamethazine in swine tissues nih.gov
Not specified Chemical Ionization (CI) Not specified Sulfamethazine in cattle and swine tissues nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), have become the premier techniques for the trace analysis of sulfamethazine and its metabolites in complex environmental and biological matrices. iarc.frnih.govresearchgate.net These methods combine the excellent separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometric detection, often eliminating the need for derivatization. aquaenergyexpo.com

LC-MS/MS is particularly powerful for environmental monitoring, capable of detecting sulfamethazine and its acetylated metabolites in soil, sewage sludge, and wastewater at nanogram per gram (ng/g) or nanogram per liter (ng/L) levels. nih.govresearchgate.netnih.gov The methodology typically involves an extraction step, such as pressurized liquid extraction (PLE) or solid-phase extraction (SPE), followed by LC-MS/MS analysis. nih.govresearchgate.net Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and a suitable internal standard. jfda-online.comscispace.com

The high sensitivity of LC-MS/MS allows for the establishment of method limits of detection (MLODs) in the low ng/g or ng/L range, making it ideal for enforcing maximum residue limits in food products and for environmental risk assessment. nih.govresearchgate.netjfda-online.com For instance, a method for nine sulfonamides in bovine muscle using LC-MS/MS reported recoveries above 88% and was able to quantify the analytes at concentrations below the established maximum residue limits. jfda-online.com

Interactive Table: LC-MS/MS Applications for Sulfamethazine Analysis

Analyte(s) Matrix Extraction Limit of Detection Reference
22 Sulfonamides & metabolites Sewage Sludge, Soil PLE, SPE 0.03-2.23 ng/g (sludge), 0.01-4.19 ng/g (soil) nih.govresearchgate.net
9 Sulfonamides Bovine Muscle Single-step extraction Below MRL (100 ng/g) jfda-online.com
Sulfamethazine & metabolites Municipal Wastewater SPE <0.78 ng/L (LOQ) nih.gov
10 Sulfonamides Shrimp Acetonitrile extraction Not specified scispace.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of sulfamethazine, offering a simpler and more cost-effective screening alternative to HPLC and GC. iarc.fr HPTLC methods have been developed for the quantitative analysis of sulfamethazine in various samples. researchgate.netnih.gov

In HPTLC, separation occurs on a high-performance silica (B1680970) gel plate. usda.gov After development with a suitable mobile phase, the analyte spots are visualized, often by using a fluorescent indicator or by spraying with a reagent like fluorescamine (B152294) under UV light. usda.gov Densitometric scanning is then used for quantification. uni-giessen.de The technique is suitable for screening sulfamethazine in tissues and other products at levels of 0.05 ppm and higher. usda.gov

Spectroscopic and Spectrophotometric Approaches in Quantitative Analysis

Spectroscopic techniques are fundamental for the identification and purity assessment of sulfamethazine sodium salt, providing information about its molecular structure and functional groups.

Infrared Absorption Spectrophotometry for Identification and Purity Assessment

Infrared (IR) absorption spectrophotometry, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a standard method for the identification of sulfamethazine sodium salt. iarc.frnih.gov The British Pharmacopoeia specifies IR spectrophotometry, by comparison with a reference standard, as an official method for its identification. iarc.frnih.gov The FTIR spectrum provides a unique molecular "fingerprint" characterized by absorption bands corresponding to the vibrational frequencies of the specific chemical bonds within the molecule. rtilab.commdpi.com This allows for unambiguous confirmation of the compound's identity.

Beyond identification, FTIR can also be used for purity assessment. drawellanalytical.com Any significant deviation in the spectrum of a sample compared to that of a high-purity reference standard can indicate the presence of impurities or a change in the chemical composition. rtilab.com The technique is non-destructive and can be applied to solid samples with minimal preparation. mdpi.comdrawellanalytical.com

Flame Atomic Absorption Spectrophotometry (FAAS) for Indirect Determination

Flame Atomic Absorption Spectrophotometry (FAAS) provides an indirect method for the quantification of sulfamethazine sodium salt. This technique relies on the formation of a metal-sulfamethazine complex and the subsequent measurement of the uncomplexed metal ion concentration.

A notable application involves the complexation of sulfamethazine with copper (II) ions. In a solution with a pH between 5.0 and 6.5, sulfamethazine and Cu2+ form a 2:1 complex. researchgate.net This complex can be extracted from the aqueous phase using an organic solvent like chloroform. Subsequently, the concentration of the remaining, uncomplexed Cu2+ in the aqueous phase is determined by FAAS. A linear relationship exists between the decrease in Cu2+ concentration in the aqueous phase and the initial concentration of sulfamethazine. researchgate.net

Research has established a linear range for sulfamethazine detection between 14.6 and 144.1 mg L-1 using this indirect FAAS method. The limit of detection for sulfamethazine has been reported as 5.6 mg L-1, with recoveries ranging from 99.3% to 99.6%. researchgate.net This method has been successfully applied to determine the sulfamethazine sodium content in injection samples. researchgate.net

Table 1: FAAS Indirect Determination of Sulfamethazine Sodium

Parameter Value
Complexing Ion Cu2+
pH Range 5.0-6.5
Sulfamethazine:Cu2+ Ratio 2:1
Extraction Solvent Chloroform
Linear Range 14.6-144.1 mg L-1
Detection Limit 5.6 mg L-1

Immunochemical Assays for Screening and Quantification

Immunochemical assays are widely utilized for the rapid screening and quantification of sulfamethazine due to their high sensitivity and specificity. These methods are based on the principle of antigen-antibody recognition.

Enzyme-Linked Immunosorbent Assay (ELISA) Techniques

Enzyme-Linked Immunosorbent Assay (ELISA) is a prominent immunochemical technique for detecting sulfamethazine in various matrices like milk, honey, and urine. animbiosci.orgnih.govnih.gov The most common format is the competitive ELISA. r-biopharm.commzfoodtest.com In this setup, free sulfamethazine in a sample competes with a sulfamethazine-enzyme conjugate for a limited number of specific antibody binding sites, which are typically coated on a microtiter plate. r-biopharm.com The amount of bound enzyme conjugate is inversely proportional to the concentration of sulfamethazine in the sample. This is visualized by adding a chromogenic substrate that produces a colored product. r-biopharm.com

The sensitivity of ELISA for sulfamethazine can be very high, with detection limits reported to be as low as 0.05 ng/mL. nih.gov For instance, a monoclonal antibody-based ELISA demonstrated an IC50 (the concentration of analyte that causes 50% inhibition) of 0.4 ng/mL. nih.gov These assays have shown high specificity for sulfamethazine with minimal cross-reactivity to other related sulfonamides. nih.gov ELISA kits are commercially available and can process a large number of samples in a relatively short time, making them suitable for routine screening. animbiosci.orgmzfoodtest.com

Table 2: Performance of a Monoclonal Antibody-Based ELISA for Sulfamethazine

Parameter Value
IC50 0.4 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Average Recoveries 95-116%
Coefficient of Variation (CV) 5-9%
Cross-reactivity (Sulfamerazine) 5.27%

Data sourced from a study on cow milk, honey, and swine urine. nih.gov

Dipstick Immunoassay Development (e.g., Lateral-Flow and Membrane-Based)

Dipstick immunoassays, including lateral-flow and membrane-based formats, offer rapid, user-friendly, and portable screening solutions for sulfamethazine detection. nih.govresearchgate.netagriculturejournals.cz These tests are particularly advantageous for on-site analysis, providing qualitative or semi-quantitative results in minutes. researchgate.netagriculturejournals.cz

In a typical competitive lateral-flow immunoassay (LFIA), a sample containing sulfamethazine is applied to a sample pad. The sulfamethazine competes with a labeled sulfamethazine conjugate for binding to a limited amount of specific antibodies immobilized on a test line. tandfonline.com A control line is also included to validate the test's performance. The signal intensity on the test line is inversely proportional to the sulfamethazine concentration in the sample. tandfonline.com

Recent advancements have focused on improving the sensitivity of these assays by using novel labels such as aggregation-induced emission fluorescent microspheres (AIEFM) and Eu (III)-doped polystyrene nanoparticles. tandfonline.comtandfonline.com For example, an AIEFM-based LFIA for sulfamethazine in honey achieved a limit of detection (LOD) of 0.028 ng/mL. tandfonline.com Another LFIA using Eu (III)-doped nanoparticles for detecting sulfamethazine in raw milk reported an even lower LOD of 0.0045 ng/mL. tandfonline.com Membrane-based dipstick assays have also been developed, with visual detection limits for various sulfonamides, including sulfamethazine, in the range of 1-10 µg L-1. nih.gov

Table 3: Comparison of Advanced Lateral Flow Immunoassays for Sulfamethazine

Assay Type Label Matrix Linear Range Limit of Detection (LOD)
AIEFM-LFIA tandfonline.com Aggregation-Induced Emission Fluorescent Microsphere Honey 0.05-5 ng/mL 0.028 ng/mL
EuNP-LFA tandfonline.com Eu (III)-doped Polystyrene Nanoparticles Raw Milk 0.05-10 ng/mL 0.0045 ng/mL

Biosensor Immunoassay Systems

Biosensor immunoassays combine the specificity of immunoreactions with the signal transduction capabilities of a biosensor, offering rapid and highly sensitive detection of sulfamethazine. nih.govnih.gov A common type is the surface plasmon resonance (SPR) biosensor. nih.gov In this system, sulfamethazine is immobilized on a sensor chip. When a sample containing sulfamethazine is mixed with specific antibodies and passed over the chip, the free sulfamethazine in the sample inhibits the binding of the antibodies to the immobilized sulfamethazine. nih.gov The change in the SPR signal is inversely proportional to the concentration of sulfamethazine in the sample. nih.gov

SPR-based biosensors have been developed for detecting sulfamethazine in milk and pork muscle. nih.govnih.gov Depending on the antibody used and the flow rate, detection limits in milk have been reported as low as 1.7 µg/kg. nih.gov Biosensor assays for sulfamethazine in pork muscle have achieved a limit of detection of 7.4 ng g-1. nih.govrsc.org These systems allow for the analysis of a significant number of samples per day with high precision and good recovery rates. nih.govrsc.org Another approach involves disposable amperometric immunosensors using screen-printed carbon electrodes, which have shown very low detection limits in the low ppb range for sulfonamides in untreated milk samples. nih.govnih.gov

Table 4: Performance of Biosensor Immunoassays for Sulfamethazine

Biosensor Type Matrix Limit of Detection (LOD) Precision (RSD) Recovery
SPR Biosensor nih.gov Milk 1.7 µg/kg Not specified Not specified
SPR Biosensor nih.govrsc.org Pork Muscle 7.4 ng g-1 < 8% 91-98%

Electrometric and Titrimetric Methods

Electrometric and titrimetric methods are classical analytical techniques that can be applied to the purity assay of sulfamethazine sodium salt.

Electrometric Titration with Sodium Nitrite (B80452) for Purity Assay

Electrometric titration with sodium nitrite, also known as nitrite titration or diazotization titration, is a standard pharmacopeial method for the purity assay of sulfonamides, including sulfamethazine and its sodium salt. pharmacopeia.cnnih.goviarc.fr The method is based on the reaction of the primary aromatic amine group of the sulfonamide with nitrous acid (formed in situ from sodium nitrite and an acid, typically hydrochloric acid) to form a diazonium salt. kkwagh.edu.inalrasheedcol.edu.iq

The procedure involves dissolving an accurately weighed sample of the sulfonamide in hydrochloric acid, cooling the solution to about 15°C, and then titrating with a standardized solution of sodium nitrite. pharmacopeia.cn The endpoint of the titration is determined electrometrically using suitable electrodes, such as a platinum-calomel or platinum-platinum system. pharmacopeia.cn To prevent air oxidation of the sodium nitrite, the buret tip is kept below the surface of the solution during titration. pharmacopeia.cn This method is specified in several international pharmacopoeias for assaying the purity of both sulfamethazine and sulfamethazine sodium. nih.goviarc.fr

Comprehensive Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of sulfamethazine in complex matrices necessitates robust and efficient sample preparation and extraction protocols. These procedures are critical for removing interfering substances, concentrating the analyte, and ensuring compatibility with the final analytical instrument. The choice of method is highly dependent on the physicochemical properties of the matrix.

Solid-Phase Extraction (SPE) for Environmental Samples

Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of sulfamethazine from environmental water samples. nih.gov The method's effectiveness hinges on the selection of an appropriate sorbent material that can retain the analyte while allowing interfering matrix components to pass through.

Several types of SPE sorbents have been investigated for their efficiency in extracting sulfamethazine and other veterinary pharmaceuticals. nih.gov A comparative study evaluated five different SPE materials from Phenomenex (Strata-X, Strata-X-C, Strata SDB-L, Strata C8, and Strata C18) against the commonly used Oasis HLB. nih.gov For the preconcentration of 100 mL water samples, the Strata-X sorbent provided the best results, with an average recovery for sulfamethazine of over 90%. nih.gov Another study found that for wastewater samples, solid phase microextraction (SPME) with a carbowax/divinylbenzene (CW/DVB) fiber was a viable method to overcome matrix effects, although it had higher detection limits than traditional SPE. nih.gov

The optimization of SPE conditions is crucial for achieving high recovery rates. Factors such as the pH of the sample, the type and volume of the elution solvent, and the sample volume must be carefully controlled. researchgate.netnih.gov For instance, in one method developed for wastewater, the pH was adjusted to 4.5, and elution was performed with methanol (B129727). nih.gov A study using a novel pine bark biosorbent for SPE optimized conditions for sulfamethazine and found 89.23% recovery from a 200 mL sample volume eluted with 5 mL of methanol. researchgate.net

The development of new sorbents, including molecularly imprinted polymers (MIPs) and hydrophilic hypercrosslinked resins, aims to improve the selectivity and capacity of SPE for analytes like sulfamethazine in complex environmental matrices. frontiersin.orgraco.cat

Table 1: Comparison of SPE Sorbent Performance for Sulfamethazine Extraction

Sorbent TypeSample MatrixKey Findings/Recovery (%)Reference
Strata-XWater>90% recovery. Outperformed Strata-X-C, SDB-L, C8, C18, and Oasis HLB for a suite of veterinary drugs including sulfamethazine. nih.gov
CNW Poly-Sery HLBUltrapure WaterAbsolute recovery of 47–72% (mean 64%) for a range of sulfonamides. nih.gov
Pine Bark BiosorbentWastewater89.2% recovery under optimized conditions (200 mL sample, pH 4, 5 mL methanol elution). researchgate.net
Oasis MCX CartridgesWastewaterSubject to matrix effects, leading to lower accuracy compared to SPME for fortified wastewater samples. nih.gov
Carbowax/Divinylbenzene (CW/DVB) SPME FiberWastewaterEffectively overcame matrix effects, though with poorer sensitivity than SPE. Optimal sorption time was 20 min at pH 4.5. nih.gov

Liquid-Liquid Extraction Procedures

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For sulfamethazine, LLE is frequently employed for its extraction from various matrices, including animal manure and tissues. nih.govnih.gov

A fast and cost-effective LLE method was developed for quantifying sulfamethazine and other antimicrobials in animal manure. nih.gov This procedure was notable for not requiring a separate cleanup step. nih.gov The recovery for sulfamethazine from spiked manure slurry samples was 89%, with a relative standard deviation of less than 5% for intraday analysis. nih.gov

In the analysis of animal tissues, a common LLE procedure involves homogenizing the tissue, extracting with an organic solvent like chloroform, and then back-extracting the sulfonamides from the organic phase into an alkaline aqueous solution. nih.govoup.com This back-extraction step helps to clean up the sample by separating the acidic sulfonamides from neutral and basic co-extractives. The pH of the final aqueous extract is then adjusted to around 6 before further analysis or cleanup by SPE. nih.govoup.com

Aqueous two-phase extraction systems (ATPES) represent a more environmentally friendly LLE approach and have been used for the determination of sulfadiazine (B1682646) and sulfamethazine in food and environmental samples. mdpi.com

Pressurized Liquid Extraction (PLE) for Tissue Matrices

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient, automated technique for extracting analytes from solid and semi-solid samples, such as animal tissues. PLE uses elevated temperatures and pressures, which allows for faster extraction times and reduced solvent consumption compared to traditional methods. acs.org

A PLE method was developed for the rapid extraction of sulfonamides from raw meat and infant foods. acs.org In this procedure, 1 gram of the food matrix was mixed with 2 grams of C18 as a solid support material. The mixture was then extracted with 10 mL of hot water at 160°C and 100 atm. acs.org This method achieved recoveries ranging from 70% to 101% for various sulfonamides at a 100 ppb fortification level, with an interday precision of less than 8.5%. acs.org

Another PLE method with an in-cell clean-up step was developed for determining 21 antibiotics, including sulfamethazine, in sea cucumber. nih.gov The optimal conditions were found to be extraction with a methanol/acetonitrile mixture (1/1, v/v) at 80°C, using 2 grams of C18 as an adsorbent. This method yielded recoveries between 50.1% and 129.2% with relative standard deviations under 20%. nih.gov

Matrix-Specific Pretreatment Strategies

The complexity and variability of matrices containing sulfamethazine demand tailored pretreatment strategies to ensure reliable analytical results.

Wastewater and Sludge: The analysis of sulfamethazine in wastewater often requires a preconcentration step to achieve the necessary detection limits. nih.gov This typically involves SPE, as detailed in section 4.5.1. 17img.cnacs.org For sewage sludge, methods can involve extraction followed by biodegradation studies or direct analysis. One study demonstrated the complete elimination of sulfamethazine from sterilized sewage sludge by inoculation with the fungus Trametes versicolor. nih.gov Another study examining sulfamethazine degradation in a sludge mixture found that 93-97% of the compound was present in the supernatant after initial mixing, indicating its high solubility. iaea.org Biodegradation studies in activated sludge show that removal is characterized by rapid adsorption onto the sludge followed by slower biodegradation. researchgate.net

Manure: Extracting sulfamethazine from animal manure presents challenges due to the complex organic nature of the matrix. A successful method involves LLE with acetonitrile, which yielded a recovery of 89%. nih.gov Other protocols use a mixture of solvents for extraction. For example, one method for beef cattle manure used a mixture of acetonitrile and buffer, achieving a recovery of 24 ± 3% for sulfamethazine. semanticscholar.org The Fenton oxidation process has also been explored as a technique to remove sulfamethazine from animal waste, with one study reporting a 97.8% removal rate. mdpi.com

Animal Fluids (Plasma, Urine, Milk): Sample preparation for animal fluids can often be simpler than for solid tissues. For plasma and urine, a common approach is dilution with a buffer solution before analysis by methods like ELISA. tandfonline.comanimbiosci.org For instance, plasma samples were diluted 1:400 and urine samples 1:1000 before analysis, which was sufficient to overcome matrix interference. tandfonline.com Milk samples can also be diluted with a buffer before analysis, with recoveries reported to be between 97.5% and 140.5% for different types of milk. tandfonline.com

Tissues (Muscle, Liver, Kidney): The extraction of sulfamethazine from edible animal tissues typically begins with homogenization. oup.comresearchgate.net This is followed by solvent extraction. A widely used method involves extraction with chloroform, followed by back-extraction into an alkaline solution, and then a final cleanup and concentration step using a C18 SPE cartridge. nih.govoup.com Another approach uses extraction with an acetonitrile solution followed by a cleanup step using primary secondary amine beads (a QuEChERS-based method). rsc.org A simplified method involves homogenization with 30% (v/v) ethanol (B145695) in water, followed by centrifugal ultra-filtration, achieving recoveries of 87.6% to 90.2%. researchgate.net

Table 2: Extraction Strategies for Sulfamethazine in Animal Tissues and Eggs

MatrixExtraction/Pretreatment MethodKey Parameters/SolventsRecovery (%)Reference
Bovine/Porcine TissuesLLE followed by SPEChloroform extraction, back-extraction into alkaline NaCl, C18 SPE cleanup.Intra-assay variability: 2.0-5.4% nih.govoup.com
Edible Tissues (Cattle, Pig, Chicken, Sheep)Homogenization and Ultra-filtration30% (v/v) ethanol in water.87.6 - 90.2 researchgate.net
Sheep TissuesQuEChERSAcetonitrile extraction, cleanup with primary secondary amine beads.Validated by reference materials. rsc.org
Chicken SerumExtraction and DerivatizationExtraction followed by derivatization with fluorescamine.95.8 ± 9.7 nih.gov
Egg AlbuminSolvent ExtractionHomogenized in acetonitrile, evaporated, reconstituted in mobile phase.101 (for SMZ) tandfonline.comresearchgate.net
Egg YolkSolvent Extraction with DefattingHomogenized in acetonitrile, defatted with hexane (B92381).79 (for SMZ) tandfonline.comresearchgate.net
Whole EggsSupercritical Fluid Extraction (SFE)Supercritical CO2 at 680 bar and 40°C.Comparable to solvent extraction (mean 0.32 ppm). dss.go.th

Eggs: The analysis of sulfamethazine in eggs requires distinct protocols for the albumin (white) and yolk due to the high lipid content of the yolk. tandfonline.comresearchgate.net A common procedure involves homogenizing the egg component in acetonitrile. tandfonline.comresearchgate.net For albumin, the supernatant can be evaporated and reconstituted for direct analysis. tandfonline.comresearchgate.net For yolk, a defatting step is necessary, where hexane is added to the extract to separate the lipids. tandfonline.comresearchgate.net Recoveries for sulfamethazine using this method were 101% from egg albumin and 79% from egg yolk. tandfonline.comresearchgate.net Supercritical fluid extraction (SFE) has also been validated as an effective method for whole eggs, providing a mean recovery comparable to solvent extraction but with less sample handling and solvent use. dss.go.th

Environmental Occurrence, Fate, and Transformation Pathways in Research

Detection and Prevalence in Diverse Environmental Compartments

Due to its widespread application in animal agriculture, sulfamethazine (B1682506) and its sodium salt form are frequently detected in various environmental matrices.

Aquatic Environments

The presence of sulfamethazine is well-documented in a range of aquatic systems, from wastewater to marine environments.

Wastewater Effluent: Sulfamethazine is often found in wastewater treatment plant (WWTP) effluents. resistancecontrol.info Studies have reported its detection in the range of 0.6 to 3.1 μg/L in various stages of wastewater treatment. 17img.cn In South Africa, concentrations of up to 0.133 µg/L have been measured in a stream receiving wastewater effluents. frontiersin.org Although some WWTPs show a reduction in concentration from influent to effluent, complete removal is often not achieved. resistancecontrol.info17img.cn

Surface Water: Consequently, sulfamethazine contaminates surface waters such as rivers and lakes. In Minnesota, it has been detected in two out of 50 lakes tested. health.state.mn.us A national study of U.S. rivers and streams found sulfamethazine in about 5% of samples. health.state.mn.us Concentrations can vary, with one study in a Galician river detecting a maximum of 63.6 ng/L. nih.gov In contrast, significantly higher concentrations, up to 12 µg/L, were found in the Llobregat River in Spain, downstream from agricultural areas. nih.gov Another study reported concentrations of up to 6 μg/L in the same river. frontiersin.org In the Philippines, sulfamethazine was detected at 764.91 ppb in a river site in Cagayan de Oro. frontiersin.org

Groundwater: Groundwater is also susceptible to contamination. A study in Washington County, Idaho, found sulfamethazine in all six private wells sampled, with concentrations ranging from 0.076 to 0.22 μg/L. unl.edu The presence of sulfamethazine in groundwater is often linked to agricultural activities, particularly from confined animal feeding operations (CAFOs). unl.edunih.gov For instance, a CAFO waste lagoon was found to contain 43.353 μg/l of sulfamethazine. core.ac.uk While it has been detected in groundwater, its presence is not as widespread as in surface waters. health.state.mn.us

Marine Water: The reach of sulfamethazine extends to marine environments. In the coastal waters of Dalian, China, sulfonamides were the dominant antibiotics found in sediments and marine organisms. wiley.com One study noted that sulfamethazine was potentially bioaccumulative in marine organisms. wiley.com It has also been detected in the marine medaka fish species, highlighting its potential impact on marine ecosystems. nih.govnih.gov

Detected Concentrations of Sulfamethazine in Aquatic Environments

EnvironmentConcentration RangeLocation
Wastewater Effluent0.6 - 3.1 µg/LVarious WWTPs 17img.cn
Wastewater Effluentup to 0.133 µg/LSouth African Stream frontiersin.org
Surface Water (River)up to 63.6 ng/LGalician River, Spain nih.gov
Surface Water (River)up to 12 µg/LLlobregat River, Spain nih.gov
Surface Water (River)up to 6 µg/LLlobregat River, Spain frontiersin.org
Surface Water (River)764.91 ppbCagayan de Oro, Philippines frontiersin.org
Groundwater0.076 - 0.22 µg/LWashington County, Idaho, USA unl.edu
CAFO Waste Lagoon43.353 µg/LUSA core.ac.uk

Terrestrial Environments

Sulfamethazine's presence is not limited to aquatic systems; it is also a significant contaminant in soils, sediments, and sludges.

Soils: Agricultural soils are a primary reservoir for sulfamethazine due to the application of manure from treated livestock. nih.gov Concentrations in agricultural soils have been reported to range from undetectable to 27.93 µg/kg. mdpi.com One study along the Mekong Delta in Vietnam found sulfamethazine concentrations as high as 86.1 µg/kg in rice field soils. mdpi.com Research has shown that sulfamethazine can persist in soil for extended periods, with one study detecting it a year after medication of livestock. nih.gov The antibiotic can be taken up by crops grown in these soils, with concentrations in plant tissue ranging from 0.1 to 1.2 mg/kg. nih.govthecattlesite.com

Sediments: Sediments in aquatic environments act as a sink for sulfamethazine. acs.org Sulfonamides have been found to be the dominant antibiotics in sediments in the coastal environment of Dalian, China, with concentrations up to 63.87 μg/kg. wiley.com In freshwater ecosystems, a significant portion of sulfamethazine dissipates from the water column and moves into the sediment phase. acs.orgiastate.edu Studies in freshwater sediments have measured mean maximum concentrations of about 4.5 μg SMZ kg⁻¹ dw. frontiersin.org

Sludges: Sewage sludge and lagoon sediments from animal farming operations can contain high concentrations of sulfamethazine. In a study of swine farms in Thailand, sulfamethazine was found in suspended solids of flush water at concentrations up to 102,747.26 µg/kg. tshe.org Lagoon sediment from these farms also contained sulfamethazine at a mean concentration of 595.48 µg/kg. tshe.org

Agricultural Ecosystems

The primary source of environmental sulfamethazine is its use in animal agriculture.

Animal Wastewater: Wastewater from animal husbandry operations, particularly swine farms, is often laden with sulfamethazine. tshe.org Concentrations in the aqueous phase of effluent from a typical swine farm in Thailand were found to be 773.12 ng/L. tshe.org Wastewater from swine facilities in the US was found to contain approximately 30 μg/L of sulfamethazine. 17img.cn

Manure: Manure from treated livestock is a major contributor to sulfamethazine contamination in the environment. nih.govgov.ab.ca Studies have detected sulfamethazine in feedlot manure at concentrations as high as 9990 µg/kg on a dry matter basis. nih.gov Another study reported a mean concentration of 500 µg/kg in raw dry-weight manure from feedlot cattle. gov.ab.ca The application of this manure to agricultural land is a key pathway for the introduction of sulfamethazine into the soil. nih.gov

Detected Concentrations of Sulfamethazine in Terrestrial and Agricultural Environments

EnvironmentConcentration RangeLocation/Source
Agricultural Soil0 - 27.93 µg/kgGeneral mdpi.com
Rice Field Soilup to 86.1 µg/kgMekong Delta, Vietnam mdpi.com
Marine Sedimentup to 63.87 µg/kgDalian, China wiley.com
Freshwater Sediment~4.5 µg/kg dwLaboratory Study frontiersin.org
Swine Farm Suspended Solidsup to 102,747.26 µg/kgThailand tshe.org
Swine Lagoon Sediment595.48 µg/kgThailand tshe.org
Swine Wastewater~30 µg/LUSA 17img.cn
Feedlot Manureup to 9990 µg/kgCanada nih.gov
Feedlot Manure500 µg/kgAlberta, Canada gov.ab.ca

Environmental Transformation and Degradation Pathways

Research has focused on various methods to degrade sulfamethazine in the environment, with a particular emphasis on advanced oxidation processes.

Advanced Oxidation Processes (AOPs) for Sulfamethazine Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com These processes are considered promising for the degradation of persistent organic pollutants like sulfamethazine. nih.govupc.edu Various AOPs, including those based on persulfate activation, have been investigated for their effectiveness in degrading sulfamethazine. bohrium.comcapes.gov.br

One area of active research is the activation of peroxymonosulfate (B1194676) (PMS) to generate powerful radicals for the degradation of sulfamethazine. researchgate.net A variety of catalysts have been explored to enhance the efficiency of this process.

A study investigated the use of a biochar-supported CoFe₂S₄ catalyst to activate PMS for the degradation of sulfamethazine sodium salt. researchgate.net The research found that this system was effective in degrading the antibiotic. The degradation process was influenced by several factors, including the dosage of the catalyst and PMS, as well as the pH of the solution. researchgate.net The study determined that the degradation occurs through both free radical and non-free radical pathways, with the sulfate (B86663) radical (SO₄·⁻) playing a dominant role. researchgate.net The optimal conditions for degradation were identified as a catalyst dosage of 0.8 mg·L⁻¹, a PMS dosage of 0.5 mM, and a pH of 9.0, which resulted in a predicted degradation rate of 86.87%. researchgate.net This research highlights the potential of CoFe₂S₄/BC as a catalyst for treating wastewater contaminated with antibiotics. researchgate.net

Other research has also explored the use of cobalt-based catalysts and biochar in PMS activation for sulfamethazine degradation. diva-portal.org For instance, amorphous cobalt nanoparticles on nitrogen-doped biochar have been shown to achieve a 96.6% degradation rate of sulfamethazine within 30 minutes under optimal conditions. diva-portal.org

Chlorination Kinetics and By-Product Formation in Water Treatment

The chlorination of sulfamethazine is a significant transformation pathway during water disinfection. Studies investigating the reaction of sulfamethazine with chlorine have revealed that the degradation kinetics and the formation of by-products are influenced by factors such as pH and the presence of other organic and inorganic compounds in the water matrix.

In purified water, the degradation of sulfamethazine during chlorination is accelerated compared to drinking water. nih.gov This difference is attributed to variations in pH and the absence of competing reactions with other substances present in drinking water. nih.gov At a pH of 7.2 in ultrapure water with an excess of chlorine, the second-order degradation rate constant for sulfamethazine has been determined to be 4.5 x 10² M⁻¹·s⁻¹. nih.gov

The degradation of sulfamethazine when exposed to chlorination in drinking water follows first-order kinetics. nih.gov One study reported a half-life of approximately 37 days, with measurements starting five minutes after chlorination. nih.gov The formation of the primary chlorinated by-product also follows first-order kinetics. nih.govresearchgate.net

Key transformation pathways identified during the chlorination of sulfamethazine include SO₂ elimination, cyclization, and electrophilic substitutions. nih.gov One of the major chlorinated by-products has been identified as 4-amino-(5-chloro-4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide (C₁₂H₁₃N₄O₂SCl). nih.gov Research has also indicated that many of the by-products formed during chlorination may exhibit developmental toxicity. nih.gov The extrusion of the -SO₂- group is a common degradation pathway during the chlorination of sulfonamides. researchgate.net

Table 1: Chlorination Kinetics of Sulfamethazine

Parameter Value Conditions Source
Second-Order Rate Constant 4.5 x 10² M⁻¹·s⁻¹ Ultrapure water, pH 7.2, excess chlorine nih.gov
Half-Life ~37 days Drinking water nih.gov
Major By-product Formation Kinetics First-order Drinking water nih.gov
Major By-product C₁₂H₁₃N₄O₂SCl - nih.gov
Photocatalytic Degradation Studies

Photocatalysis has been explored as a promising advanced oxidation process for the degradation of sulfamethazine in water. These studies often employ semiconductor materials as photocatalysts to generate reactive oxygen species (ROS) that break down the antibiotic.

Various photocatalysts have been investigated for their efficiency in degrading sulfamethazine. For instance, zinc molybdate (B1676688) (β-ZnMoO₄) modified with graphitic carbon nitride (g-C₃N₄) has shown enhanced photocatalytic activity. cjcatal.com The degradation in this system follows pseudo-first-order kinetics, with holes and superoxide (B77818) radicals being the primary oxidative species. cjcatal.com Similarly, bismuth-functionalized reduced graphene oxide (rGO/Bi) composites have demonstrated high photocatalytic activity under visible light, achieving complete degradation of sulfamethazine within two hours. mdpi.com

The use of different forms of zinc oxide (ZnO) has also been studied. nih.gov Tetra-needle-like ZnO, flower-like ZnO, and nanoparticle ZnO are all effective in the photocatalytic degradation of sulfamethazine, which follows a pseudo-first-order reaction. nih.gov However, the extent of mineralization, or the complete breakdown to inorganic compounds, varies with the morphology of the ZnO. nih.gov Another approach involves using TiO₂ combined with ethylenediamine-modified activated carbon, which improves the photocatalyst's ability to both adsorb and degrade sulfamethazine. bohrium.com

The efficiency of photocatalytic degradation can be influenced by several factors. The initial concentration of sulfamethazine is one such factor; a study using decatungstate ions as a homogeneous photocatalyst found that degradation decreases as the initial concentration of the antibiotic increases. mdpi.com The pH of the solution also plays a crucial role, as it affects the surface charge of the photocatalyst and the chemical form of sulfamethazine. mdpi.commdpi.com For example, in a bias-free TiO₂ nanoneedles-Co₃O₄ photoelectrocatalytic system, the degradation rate of sulfamethazine decreased as the initial pH value increased. mdpi.com

Electrochemical Degradation Investigations

Electrochemical oxidation is another advanced oxidation process being investigated for the removal of sulfamethazine from water. This method utilizes electrodes to generate powerful oxidizing agents or to directly oxidize the contaminant at the electrode surface.

Studies have shown that electrochemical methods can be highly efficient. For example, using lead dioxide (Pb/PbO₂) electrodes, over 95% degradation of a 10 ppm sulfamethazine solution was achieved in cattle urine and 90% in water within 60 minutes at a current density of 30 mA/cm². researchgate.net Boron-doped diamond (BDD) electrodes have also proven effective, especially when combined with persulfate activation. nih.gov This system achieved complete degradation of 50 mg L⁻¹ of sulfamethazine in just 15 minutes under optimal conditions. nih.gov

The effectiveness of electrochemical degradation is influenced by operational parameters such as current density and pH. On a nanocomposite SnO₂ electrode, the rate of sulfamethazine elimination increased with current density up to a certain point (30 mA cm⁻²), after which it decreased. rsc.org The pH of the solution also has a notable effect; an increase in pH from 3.0 to 10.0 was found to lower the rate of both sulfamethazine elimination and chemical oxygen demand (COD) removal. rsc.org The degradation mechanisms in these systems often involve the cleavage of the S-N bond, hydroxylation, and rearrangement of the molecular structure. nih.gov

Microbial Biodegradation Mechanisms and Kinetics

Microbial activity plays a crucial role in the natural attenuation of sulfamethazine in the environment. Biodegradation can lead to the partial or complete breakdown of the antibiotic molecule.

The process of biodegradation often involves an initial rapid adsorption of sulfamethazine onto activated sludge, followed by a slower biodegradation phase. researchgate.net Studies have shown that aerobic conditions are generally more favorable for the removal of sulfamethazine. researchgate.net

Isolation and Characterization of Sulfamethazine-Degrading Microbial Strains

Researchers have successfully isolated and identified several bacterial strains capable of degrading sulfamethazine. These include:

Paenarthrobacter sp. : Strain A01, isolated from activated sludge, has been shown to utilize sulfamethazine. nih.govresearchgate.net Another strain, Paenarthrobacter ureafaciens YL1, was also isolated and can degrade high concentrations of sulfamethazine. nih.gov The genus Paenarthrobacter is frequently associated with sulfonamide degradation. oup.com

Bacillus cereus : Strain J2, isolated from activated sludge, demonstrated the ability to completely degrade 50 mg/L of sulfamethazine within 36 hours under optimal conditions. mdpi.com Another study also identified a Bacillus cereus strain with the capacity to degrade sulfamethazine. mdpi.com

Microbacterium sp. : Strains of this genus have been shown to degrade sulfamethazine. researchgate.netsci-hub.se For example, Microbacterium sp. strain C448 has been studied for its ability to degrade sulfamethazine in soil. frontiersin.org

Desulfovibrio vulgaris : While not explicitly detailed as a primary degrader in the provided context, the broader context of microbial degradation often includes diverse microbial communities.

Other identified degrading microorganisms include Geobacillus sp. strain S-07, a thermophilic bacterium capable of degrading sulfamethazine at high temperatures (70°C). researchgate.net

Identification of Novel Biodegradation Products

The microbial breakdown of sulfamethazine results in the formation of various transformation products. One study identified nine biodegradation products from the activity of Paenarthrobacter sp. A01, with two being novel compounds not previously reported: C₆H₉N₃O₂S and C₁₂H₁₂N₂ . nih.govhku.hk A significant portion of the sulfamethazine (approximately 90.7%) was transformed into 2-amino-4,6-dimethylpyrimidine (B23340). nih.govresearchgate.net Other identified degradation pathways include hydroxylation, acetylation, and cleavage of the N-C or S-N bonds. sci-hub.se

Table 2: Novel Biodegradation Products of Sulfamethazine by Paenarthrobacter sp. A01

Compound Molecular Formula Status Source
Product 1 C₆H₉N₃O₂S Novel nih.govhku.hk
Product 2 C₁₂H₁₂N₂ Novel nih.govhku.hk
Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of sulfamethazine is influenced by several environmental factors:

pH : The optimal pH range for the biodegradation of sulfamethazine by Paenarthrobacter sp. A01 was found to be between 6.0 and 7.8. nih.gov For Bacillus cereus J2, the optimal pH was 8. mdpi.com Generally, pH influences enzyme activity and the chemical form of the antibiotic. rsc.org

Temperature : Temperature significantly affects microbial metabolic activity. The optimal temperature for Paenarthrobacter sp. A01 was 25°C, while for Bacillus cereus J2 it was 30°C. nih.govmdpi.com Higher temperatures can lead to enzyme denaturation, while lower temperatures can reduce enzyme activity. mdpi.comrsc.org

Carbon Sources : The presence of additional carbon sources can influence the rate of biodegradation. The addition of sodium acetate (B1210297) was found to favor the biodegradation of sulfamethazine by Paenarthrobacter sp. A01. nih.govresearchgate.net However, the presence of easily degradable organic matter can sometimes inhibit the degradation of the target compound, as microorganisms may prefer the more readily available carbon source. sci-hub.se Manure application in soil has been shown to enhance the mineralization of sulfamethazine. frontiersin.org

Table 3: Optimal Conditions for Sulfamethazine Biodegradation by Selected Microbial Strains

Microbial Strain Optimal pH Optimal Temperature (°C) Effect of Carbon Source Source
Paenarthrobacter sp. A01 6.0 - 7.8 25 Addition of sodium acetate is favorable nih.gov
Bacillus cereus J2 8 30 Utilizes sulfamethazine as sole carbon source mdpi.com

Metabolite Profiling and Identification in Environmental Systems

Once released into the environment, sulfamethazine can undergo various transformation processes, leading to the formation of several metabolites. The identification and profiling of these metabolites are crucial for understanding the complete environmental fate and potential risks associated with sulfamethazine contamination.

Occurrence and Detection of N4-Acetylsulfamethazine (NA-SMZ) in Environmental Samples

N4-acetylsulfamethazine (NA-SMZ) is a major metabolite of sulfamethazine formed through acetylation. bohrium.commerckvetmanual.com This transformation can occur in animals prior to excretion and also in the environment. bohrium.commerckvetmanual.com Consequently, NA-SMZ is frequently detected alongside its parent compound in various environmental matrices, including water, soil, and manure. acs.orgresearchgate.net

The occurrence of NA-SMZ has been confirmed in wastewater treatment plant effluents, indicating that it can persist through treatment processes. nih.govresearchgate.net Studies have developed sensitive analytical methods, such as solid-phase immunoextraction coupled with MALDI-TOF mass spectrometry and liquid chromatography-mass spectrometry, to detect trace levels of both sulfamethazine and NA-SMZ in complex environmental samples like water, soil, and composted manure. acs.orgresearchgate.net For example, NA-SMZ has been recovered from spiked water at concentrations as low as 0.1 ppb and from soil and manure suspensions at 1 ppb. acs.org In some studies, the concentration of NA-SMZ in manure has been found to be significant, with one analysis of Swiss farm manure revealing its presence alongside other sulfonamides. researchgate.net The transformation of sulfamethazine to NA-SMZ can be a significant pathway, with some research suggesting that a fraction of sulfamethazine in manure may convert to this metabolite, potentially reducing the detected concentration of the parent compound. semanticscholar.org However, the biodegradation of NA-SMZ itself appears to be slow in some environmental compartments; one study observed no significant degradation of NA-SMZ in an aerated fixed-bed bioreactor over 90 days. nih.govresearchgate.net

Identification of Hydroxylated and Conjugated Metabolites (e.g., N4-D-glucosyl-SMZ, N4-(1-deoxy-D-glucuronyl)-SMZ, 6-hydroxymethylSMZ, 5-hydroxySMZ)

In addition to acetylation, sulfamethazine can be metabolized through hydroxylation and conjugation pathways, leading to a variety of other metabolites in environmental systems. merckvetmanual.comnih.gov These transformations often result in more polar compounds compared to the parent drug.

Hydroxylated metabolites, such as 6-hydroxymethylsulfamethazine and 5-hydroxysulfamethazine, have been identified as products of sulfamethazine metabolism. researchgate.net These hydroxylated forms have been detected in the urine of animals administered sulfamethazine and are considered less likely to precipitate in urine than the parent compound. merckvetmanual.comnih.gov Research has also identified hydroxyl-SMT in studies investigating the phytometabolism of sulfamethazine by plants like Arabidopsis thaliana. tandfonline.com

Conjugated metabolites are another important class of transformation products. In animals, sulfamethazine can be conjugated with glucuronic acid or sulfate. merckvetmanual.com The N4-glucose conjugate of sulfamethazine has been identified as a major residue in the tissues of swine. inchem.org More complex conjugated metabolites have also been discovered. For instance, studies on the uptake of sulfamethazine by Arabidopsis thaliana revealed that the primary metabolic pathway was glycosylation at the N4-nitrogen atom. tandfonline.com This research also identified other conjugated products such as pterin-SMT and methylsalicylate-SMT. tandfonline.com The formation of these various hydroxylated and conjugated metabolites highlights the diverse transformation pathways that sulfamethazine can undergo in different biological and environmental systems.

Characterization of Desaminated Metabolites (e.g., Desamino-SMZ)

Desamination, the removal of an amino group, is another transformation pathway for sulfamethazine, resulting in the formation of desamino-sulfamethazine (Desamino-SMZ). inchem.org This metabolite has been identified as a significant residue in the tissues of swine that have been administered sulfamethazine. inchem.org

Table 2: Compound Names Mentioned in the Article

Ecological Impacts and Antimicrobial Resistance Research

Influence of Sulfamethazine (B1682506) on Microbial Community Structure and Diversity

Sulfamethazine sodium salt can induce significant alterations in the composition and functional capabilities of environmental microbial communities.

The introduction of sulfamethazine (SMZ) into various environments has been shown to alter the structure of bacterial communities. Studies utilizing 16S rRNA sequencing have revealed these shifts at different taxonomic levels. For instance, in a biological contact oxidation system, increasing SMZ concentrations led to a notable increase in the abundance of the phylum Chloroflexi (from 19.25% to 41.75%) and a decrease in Proteobacteria (from 39.54% to 28.62%). frontiersin.org This indicates that certain bacterial groups are more tolerant to SMZ pressure and can outcompete more sensitive ones.

Table 1: Documented Shifts in Bacterial Phyla Abundance due to Sulfamethazine Exposure This table is interactive. You can sort and filter the data.

Phylum Initial Relative Abundance (%) Relative Abundance after SMZ Exposure (%) Environment
Chloroflexi 19.25 41.75 Biological Contact Oxidation System

Sulfamethazine not only alters the composition of microbial communities but also impairs their crucial ecological functions. Research has consistently shown that SMZ can negatively affect key biogeochemical processes. frontiersin.orgnih.gov Specifically, it has been demonstrated to inhibit the phosphatase activity and respiration of soil microflora. frontiersin.orgnih.govresearchgate.net

In freshwater sediments, the effects on microbial enzymatic activities can be complex. While β-glucosidase and phosphatase activities were not sensitive to low SMZ levels (<4 μg/kg), leucine (B10760876) aminopeptidase (B13392206) activity was transiently stimulated at both low and high exposure levels. nih.govfrontiersin.org Furthermore, sulfamethazine has been found to disrupt the nitrogen cycle by inhibiting denitrification. nih.govfrontiersin.orgunl.edu Studies have observed that SMZ can inhibit the reduction of nitrite (B80452) and that increasing concentrations lead to a greater depression of denitrification rates. nih.govunl.edu One study described a negative exponential relationship between the abundance of denitrifying genes and SMZ concentrations in sediment. nih.govfrontiersin.org

Table 2: Effects of Sulfamethazine on Microbial Functional Activities This table is interactive. You can sort and filter the data.

Microbial Function Observed Effect Environment Concentration
Phosphatase Activity Negative impact/Inhibition Soil, Freshwater Sediment -
Respiration Negative impact Soil Microflora -
Denitrification Inhibition of nitrite reduction, Depression of rates Soil, Freshwater Sediment -
Leucine Aminopeptidase Transient stimulation Freshwater Sediment Low and High

Mechanisms of Environmental Antimicrobial Resistance (AMR) Development

The presence of sulfamethazine in the environment is a significant driver for the development and spread of antimicrobial resistance. This occurs primarily through the selection for and dissemination of specific antibiotic resistance genes (ARGs).

Resistance to sulfonamides is predominantly mediated by the sul genes, including sul1, sul2, sul3, and sulA, which code for alternative dihydropteroate (B1496061) synthase enzymes that are insensitive to the antibiotic. nih.govresearchgate.net These genes are frequently detected in environments contaminated with sulfamethazine, such as agricultural soils and aquatic systems. frontiersin.orgnih.gov

Research has shown a direct correlation between the application of sulfonamide-containing manure and the proliferation of sul genes in soil. nih.gov Repeated applications lead to a significant accumulation of sul1 and sul2 genes, with increases of more than three orders of magnitude observed in some cases. nih.gov In urban river systems, the detection rate for sul1, sul2, and sul3 has been reported to be 100%, with sul1 often being the most abundant. mdpi.com The sul1 gene is frequently found genetically linked to class 1 integrons, which facilitates its mobilization and spread. researchgate.net Studies in wastewater treatment systems also confirm that increasing SMZ concentrations lead to a substantial rise in the abundance of sulfonamide resistance genes. frontiersin.org

Sulfamethazine can actively promote the spread of antibiotic resistance genes through horizontal gene transfer (HGT), the process by which bacteria share genetic material. nih.gov Plasmid conjugation is a primary mechanism for HGT. nih.govmdpi.com

Studies have shown that specific concentrations of sulfamethazine can enhance the frequency of conjugative transfer of plasmids carrying ARGs. nih.gov For example, one study found that SMZ at concentrations of 10 mg/L and 200 mg/L promoted the HGT of ARGs from Escherichia coli to another strain, with the transfer frequency at 200 mg/L being 1.34 times higher than in the control group. nih.gov The mechanism behind this promotion involves several cellular changes, including increased expression of conjugation and oxidative stress genes, upregulation of outer membrane protein genes, and enhanced permeability of the cell membrane, which facilitates the transfer of plasmids. nih.gov The association of sul genes with mobile genetic elements like plasmids and integrons further enhances their potential for dispersion throughout diverse bacterial communities. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Sulfamethazine
Sulfamethazine sodium salt
Sulfamethoxazole (B1682508)
Sulfadiazine (B1682646)
Tetracycline
Trimethoprim (B1683648)
Erythromycin
Ampicillin
Ciprofloxacin
Fosfomycin
Lincomycin
Monensin
Chloramphenicol
Penicillin
Formic acid
Acetonitrile (B52724)
Carbon dioxide
Nitrite
Nitrate
Ammonia

Microbial Adaptation and Degradation as Resistance Strategies

In response to the selective pressure exerted by sulfamethazine, microorganisms have evolved various adaptation and resistance strategies, including the ability to degrade the antibiotic.

A fascinating microbial adaptation is "antibiotrophy," where certain bacteria can utilize antibiotics as a source of nutrients for growth. nih.govfrontiersin.orgresearchgate.net This capability has been observed in soil microorganisms, which can break down sulfamethazine and use it as a source of carbon and nitrogen. sciencesocieties.org For example, a strain of Microbacterium cultured from soil was found to use sulfamethazine for both nutrition and to protect itself from the antibiotic's effects. sciencesocieties.org Similarly, Bacillus cereus H38, isolated from farmland soil, can utilize sulfamethazine as its sole carbon source. nih.govnih.gov Another strain, Bacillus cereus J2, isolated from activated sludge, also demonstrated the ability to use sulfamethazine as its exclusive carbon and energy source. mdpi.com

The ability to metabolize sulfamethazine provides a competitive advantage to these bacteria in contaminated environments. nih.govfrontiersin.orgresearchgate.net This process not only removes the antibiotic from the environment but also allows the degrading bacteria to thrive. nih.govfrontiersin.orgresearchgate.netsciencesocieties.org The degradation of sulfamethazine by these organisms often involves enzymatic pathways. For instance, the degradation by Microbacterium sp. C448 involves flavin-dependent monooxygenases. nih.gov In Bacillus cereus H38, intracellular enzymes play the most significant role in the biodegradation process. nih.gov

The microbial degradation of sulfamethazine can play a role in mitigating the spread of antibiotic resistance genes (ARGs). By breaking down the sulfamethazine molecule, microorganisms remove the selective pressure that favors the proliferation and maintenance of resistance genes like sul1, sul2, and sul3 in the environment. nih.govfrontiersin.orgresearchgate.net When the antibiotic is no longer present, the evolutionary advantage for bacteria to carry these resistance genes diminishes.

Interplay of Anthropogenic Activities and Environmental Resistance

Human activities, particularly in agriculture, significantly influence the dissemination of sulfamethazine and the development of antibiotic resistance in the environment.

The application of animal manure as a fertilizer is a common agricultural practice that introduces both sulfamethazine and antibiotic-resistant bacteria into the soil. nih.goviastate.edu Manure from animals treated with sulfamethazine can contain significant levels of the antibiotic and ARGs. nih.govplos.org This application can alter the soil microbiome's composition and increase the abundance of ARGs in the soil. plos.orgmdpi.com

Studies have shown that manure amendment can increase the diversity and abundance of ARGs in agricultural soils. nih.gov For example, the abundance of the sul1 gene, which confers resistance to sulfonamides, has been shown to increase in soil following the application of manure from pigs treated with sulfamethazine. plos.org Manure application can also influence the ability of sulfamethazine-degrading bacteria to establish in the soil. In some cases, the addition of manure enhances the mineralization of sulfamethazine, suggesting that the nutrients in manure can support the growth and activity of degrading microorganisms. frontiersin.orgresearchgate.net However, the introduction of manure can also increase competition among microbes, which may force some bacteria to utilize sulfamethazine as a nutrient source to survive. nih.govfrontiersin.orgresearchgate.net

TreatmentEffect on sul1 Gene Abundance in SoilEffect on Sulfamethazine Degradation
Manure from Sulfamethazine-treated animals Increase plos.orgCan be enhanced frontiersin.orgresearchgate.net
Sulfamethazine alone IncreaseDependent on microbial community frontiersin.orgresearchgate.net
Manure from untreated animals May still introduce resistant bacteria nih.govN/A

Aquatic environments, including rivers, lakes, and coastal areas, have become significant reservoirs for antibiotic resistance. nih.govresearchgate.net Runoff from agricultural lands where manure has been applied, as well as discharges from wastewater treatment plants, contribute to the contamination of these environments with sulfamethazine and ARGs. nih.goviastate.edumdpi.com The presence of sulfamethazine in water, even at low concentrations, can exert selective pressure, leading to the proliferation of resistant bacteria. nih.gov

Sulfonamide resistance genes, such as sul1, sul2, and sul3, are widely detected in various aquatic environments. nih.govnih.gov Studies have found a positive correlation between the concentration of sulfamethazine and the abundance of sulfamethazine-resistant bacteria in river water. nih.gov These aquatic systems can then act as a medium for the horizontal gene transfer of resistance genes between different bacterial species, including potential human pathogens. nih.govresearchgate.net The persistence of ARGs in these reservoirs poses a continuous threat to public health as they can be disseminated through the food chain or direct contact with contaminated water. nih.govmdpi.com

Advanced Remediation Technologies in Environmental Research

Biological Remediation Approaches

Biological remediation utilizes the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. This approach is considered a cost-effective and environmentally friendly alternative to conventional treatment methods.

A key strategy in bioremediation is the isolation and application of specific microbial strains with a high capacity for degrading target pollutants like sulfamethazine (B1682506). Researchers have successfully isolated several bacterial strains from environments such as activated sludge and agricultural soil, which have demonstrated the ability to use sulfamethazine as a source of carbon and energy. mdpi.comresearchgate.net

One such strain, identified as Bacillus cereus J2, was isolated from activated sludge and showed exceptional degradation capabilities. mdpi.com This strain was able to completely degrade 50 mg/L of sulfamethazine within 36 hours when it was the exclusive carbon source. mdpi.comresearchgate.net Another example is the thermophilic bacterium Geobacillus sp. S-07, isolated from the activated sludge of a pharmaceutical factory, which could remove over 95% of sulfamethazine within 24 hours at 70°C through co-metabolism with glucose. researchgate.netmdpi.com

Studies have also identified Achromobacter denitrificans PR1, which can utilize sulfamethoxazole (B1682508) as a sole source of carbon, nitrogen, and energy, and is also effective in degrading sulfamethazine. up.pt Similarly, Microbacterium lacus strain SDZm4, isolated from lysimeters treated with manure from sulfadiazine-medicated pigs, has been identified as a sulfadiazine-degrading bacterium, highlighting the potential of the Microbacterium genus in sulfonamide bioremediation. nih.gov The degradation efficiency of these isolated strains often surpasses that of indigenous microbial communities, especially when the strains are specifically acclimated to the contaminant. mdpi.comresearchgate.net

Table 1: Examples of Isolated Bacterial Strains for Sulfamethazine (SMZ) Degradation

Strain NameSourceDegradation ConditionsEfficiencyReference
Bacillus cereus J2Activated Sludge50 mg/L SMZ, 30°C, pH 8.0, 36 hours100% degradation mdpi.com
Geobacillus sp. S-07Activated SludgeCo-metabolism with glucose, 70°C, 24 hours>95% removal researchgate.netmdpi.com
Achromobacter denitrificans PR1Activated Sludge & Wastewater0.1 mM SMZ, 56 hoursBelow detection limit up.pt
Paenarthrobacter sp. A01Activated Sludge ReactorsSMZ as sole carbon source~90.7% transformation researchgate.net
Pseudomonas sp. & Bacillus sp.Wastewater SludgeAerobic & Anaerobic conditions, 15 days>95% degradation mdpi.com

The efficiency of microbial degradation of sulfamethazine is significantly influenced by various physicochemical parameters. Optimizing these conditions is crucial for maximizing remediation outcomes.

pH: The pH of the environment affects both the chemical structure of sulfamethazine and the metabolic activity of the degrading microorganisms. mdpi.comnih.gov For instance, Bacillus cereus J2 exhibited optimal sulfamethazine degradation at pH levels between 6.0 and 8.0, with a sharp decline in efficiency at more acidic (pH 4.0) or alkaline (pH 10.0) conditions. mdpi.com Similarly, Geobacillus sp. S-07 showed the best performance at pH 6.0. researchgate.net The growth of Pseudomonas stutzeri DLY-21, which degrades several sulfonamides, was also sensitive to pH, with the highest removal of some sulfonamides occurring between pH 5 and 6. nih.gov

Temperature: Temperature plays a vital role in microbial growth and enzyme kinetics. mdpi.comnih.gov The optimal temperature for sulfamethazine degradation varies among different bacterial strains, reflecting their adaptation to specific environments. Bacillus cereus J2 achieved 100% degradation at 30°C, with reduced activity at lower or higher temperatures. mdpi.com In contrast, the thermophilic strain Geobacillus sp. S-07 demonstrated its highest degradation rate at a much higher temperature of 70°C. researchgate.net Studies on Pseudomonas stutzeri DLY-21 found that optimal degradation for four different sulfonamides occurred between 30°C and 40°C. nih.gov

Initial Substrate Concentration: The initial concentration of sulfamethazine can impact degradation rates. High concentrations may be inhibitory to microbial growth, while very low concentrations might not be sufficient to induce the necessary metabolic pathways. mdpi.com Strain Bacillus cereus J2, for example, achieved 100% degradation for initial sulfamethazine concentrations ranging from 5 to 50 mg/L within 36 hours. However, the degradation rate dropped significantly at 70 mg/L, and no degradation was observed at 100 mg/L, indicating an inhibitory effect at higher concentrations. mdpi.com The growth kinetics of this strain with sulfamethazine as the sole carbon source were found to conform to the Haldane model, which accounts for substrate inhibition at high concentrations. mdpi.comresearchgate.net

Co-substrates: The presence of additional carbon or nitrogen sources can influence the degradation of sulfamethazine. researchgate.netresearchgate.net Some strains require a co-substrate for cometabolism, where the degradation of the target compound relies on the metabolism of the primary substrate. Geobacillus sp. S-07, for example, effectively removed sulfamethazine in co-metabolism with glucose. mdpi.com The addition of sodium acetate (B1210297) as a co-substrate was also found to favor the biodegradation of sulfamethazine by Paenarthrobacter sp. A01. researchgate.net

Physicochemical Degradation Methods

Alongside biological approaches, various physicochemical methods are being investigated for their efficacy in removing sulfamethazine from water and soil. These technologies often involve chemical oxidation or physical adsorption.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄⁻•). mostwiedzy.plnih.gov These processes are considered highly effective for degrading recalcitrant compounds like sulfamethazine. mostwiedzy.pltandfonline.com

Several AOPs have been applied to sulfamethazine degradation:

Persulfate and Peroxymonosulfate (B1194676) (PMS) Activation: Persulfate-based AOPs can be activated by heat, UV light, or transition metals to generate powerful sulfate radicals. One study used a biochar-supported CoFe₂S₄ catalyst to activate peroxymonosulfate (PMS) for sulfamethazine sodium salt degradation, achieving a predicted degradation rate of 86.87% under optimized conditions (pH 9.0, 0.8 mg·L⁻¹ catalyst, 0.5 mM PMS). researchgate.net Another study showed that ultrasound irradiation could activate PMS to achieve 99% degradation of sulfamethazine across a wide pH range (5 to 11). mostwiedzy.pl However, research also indicates that PMS can transform sulfamethazine directly without radical involvement, leading to the formation of nitrated products that may be more persistent. nih.gov

Ozone-Based Processes: Ozonation is an AOP that utilizes ozone's high oxidizing potential to break down pollutants. nih.gov

Electrochemical AOPs: Electrochemical oxidation has been coupled with biological treatment to enhance sulfamethazine mineralization. A pretreatment step involving electro-oxidation at a specific potential (1.6 V/SCE) significantly improved the biodegradability of the sulfamethazine solution, increasing the mineralization yield from 10% to 76.6% in the subsequent biological treatment phase. tandfonline.com

Photocatalysis: Processes involving photocatalysts like titanium dioxide (TiO₂) are also being explored. A pilot-scale rotating advanced oxidation contactor equipped with TiO₂ has been studied for sulfamethazine removal, focusing on ecotoxicity mitigation and enhancing biodegradability. scilit.comresearchgate.net

Adsorption is a widely used physicochemical process for removing contaminants from aqueous solutions due to its simplicity and efficiency. bioline.org.br The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). Various materials have been tested for their capacity to adsorb sulfamethazine.

Carbon-Based Adsorbents: Activated carbon and biochar are common adsorbents due to their large surface area and porous structure. nih.govascelibrary.org Studies have shown that modifying activated carbon with Fe³⁺ can significantly increase its adsorption capacity for sulfamethazine. nih.gov Biochar derived from cow manure has also proven effective, with materials carbonized at higher temperatures (600-800°C) showing greater adsorption due to larger surface areas and enhanced aromatic properties. bioline.org.br The adsorption mechanism often involves π-π electron donor-acceptor interactions between the sulfamethazine molecule and the carbon surface. bioline.org.br

Polymeric Adsorbents: Hypercrosslinked polystyrene adsorbents, such as Purolite MN250, show promise due to their high surface areas and regenerable properties. nih.gov The adsorption capacity of MN250 for sulfamethazine was found to be significant (144.0 mg/g at pH 7) and highly dependent on pH and ionic strength, which affect the speciation of sulfamethazine and the surface charge of the adsorbent. nih.gov

Mineral Adsorbents: Natural materials like zeolites and clays (B1170129) have also been investigated. nih.govuts.edu.au For instance, bentonite (B74815) has been studied for sulfamethazine adsorption, with kinetics suggesting chemisorption plays a role. uts.edu.au

The effectiveness of adsorption is heavily influenced by environmental conditions, particularly pH, which alters the surface charge of the adsorbent and the ionic state of the sulfamethazine molecule. nih.govnih.gov

Table 2: Comparison of Maximum Adsorption Capacities (q_max) of Various Sorbents for Sulfamethazine

Adsorbent MaterialMaximum Adsorption Capacity (q_max)Reference
Hypercrosslinked Polystyrene (Purolite MN250)144.0 mg/g nih.gov
Fe³⁺-Modified Activated Carbon17.24 mg/g nih.gov
Cow Manure Biochar (CM800)37-39 mM/kg bioline.org.br
Unmodified Activated Carbon3.07 mg/g nih.gov
Paddy Soil49.3 mg/kg nih.gov

Future Research Directions and Emerging Paradigms

Integrated Omics Approaches for Comprehensive Environmental Microbial Studies

The presence of sulfamethazine (B1682506) in the environment can exert selective pressure on microbial communities, potentially altering their structure and function. acs.orgnih.gov Traditional microbiological methods often provide a limited view of these complex ecosystems. The future of environmental microbial studies lies in the integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic understanding of microbial responses to sulfamethazine exposure. mdpi.com

Ecotoxicogenomics, which combines omics-derived data with ecotoxicology, is a burgeoning field that can elucidate the mechanisms of toxicity and the development of resistance at a molecular level. mdpi.com For instance, metagenomic analyses of soil or water samples contaminated with sulfamethazine can reveal shifts in the abundance of antibiotic resistance genes (ARGs) and identify the microbial hosts of these genes. Transcriptomics can pinpoint which cellular pathways are activated or suppressed in microorganisms upon exposure to sulfamethazine, offering insights into stress responses and degradation pathways. researchgate.net Proteomics and metabolomics can further detail the functional and biochemical changes within the microbial community.

By integrating these multi-omics datasets, researchers can build comprehensive models of how sulfamethazine impacts microbial ecosystems. mdpi.com This approach moves beyond simply cataloging microbial diversity to understanding the intricate network of interactions and functional responses to antibiotic contamination. Such detailed knowledge is crucial for developing effective bioremediation strategies and for assessing the broader ecological risks associated with sulfamethazine. researchgate.net

Table 1: Integrated Omics in Environmental Studies of Sulfamethazine

Omics Technology Application in Sulfamethazine Research Potential Insights
Genomics/Metagenomics Sequencing of microbial DNA from contaminated environments. Identification of microbial community composition, discovery of novel antibiotic resistance genes (ARGs), and identification of potential sulfamethazine-degrading organisms.
Transcriptomics Analysis of gene expression (RNA) in microbial communities exposed to sulfamethazine. Understanding of microbial stress responses, identification of active degradation pathways, and assessment of the impact on key metabolic functions.
Proteomics Study of proteins expressed by microorganisms in the presence of sulfamethazine. Elucidation of enzymatic activities involved in sulfamethazine transformation and identification of protein-level biomarkers for exposure.
Metabolomics Analysis of small molecule metabolites within a microbial community. Identification of sulfamethazine degradation byproducts, understanding of metabolic shifts in the community, and assessment of overall ecosystem health.

Predictive Modeling of Environmental Fate and Resistance Dynamics

Understanding the environmental journey of sulfamethazine—from its introduction into the environment via animal waste to its ultimate fate—is critical for risk assessment. Future research will increasingly rely on sophisticated predictive modeling to simulate its transport, persistence, and degradation in various environmental matrices like soil and water. nih.govnih.gov

Kinetic models are being developed to predict the concentration of sulfamethazine and its metabolites in soil over time, considering factors like transformation reactions, sequestration in soil particles, and the formation of non-extractable residues. These models are essential for assessing the long-term exposure of soil microorganisms to the antibiotic.

Furthermore, a key area of future modeling is the dynamics of antibiotic resistance. Researchers are working to develop models that can predict the emergence and spread of sulfamethazine resistance genes within microbial populations under different environmental conditions. These models would integrate various factors, including the concentration of sulfamethazine, the presence of mobile genetic elements that can transfer resistance genes, and the fitness costs or benefits of resistance for the bacteria. The goal is to move from merely detecting resistance to predicting its evolution and dissemination, which is a crucial step in managing the global challenge of antimicrobial resistance. nih.gov

Development of Novel Bioremediation and Degradation Technologies

The limitations and costs of conventional wastewater treatment methods in removing pharmaceuticals like sulfamethazine have spurred research into innovative bioremediation and degradation technologies. cambridge.org Future efforts will focus on harnessing biological processes for the efficient and sustainable removal of sulfamethazine from contaminated environments.

One promising avenue is the identification and application of specific microorganisms with the ability to degrade sulfamethazine. researchgate.net For example, studies have isolated bacterial strains, such as Bacillus cereus, that can use sulfamethazine as a sole carbon source, breaking it down into less harmful compounds. core.ac.uk Future research will involve optimizing the conditions for these microbes to thrive and exploring their application in bioreactors or for in-situ bioremediation of contaminated soils and water. The genetic and enzymatic pathways of degradation in these organisms are also a key area of study, which could lead to the development of enzyme-based remediation technologies.

Phytoremediation, the use of plants to remove pollutants, is another emerging technology. Research has shown that certain plants, like Chenopodium quinoa, can uptake and partially degrade sulfamethazine from hydroponic cultures. mdpi.com Similarly, microalgae have demonstrated potential in both accumulating and biodegrading sulfamethazine. nih.gov Future research will aim to identify hyper-accumulating or highly efficient degrading plant and algal species and to understand the mechanisms of uptake, translocation, and metabolism of sulfamethazine within these organisms.

Table 2: Emerging Bioremediation and Degradation Technologies for Sulfamethazine

Technology Description Research Focus
Microbial Degradation Utilization of specific bacteria or consortia to break down sulfamethazine. Isolation and characterization of novel degrading strains, optimization of degradation conditions, and elucidation of metabolic pathways.
Phytoremediation Use of plants to uptake, accumulate, and/or degrade sulfamethazine from soil and water. Screening for efficient plant species, understanding uptake and translocation mechanisms, and assessing the fate of accumulated compounds.
Algal Bioremediation Application of microalgae for the removal and biodegradation of sulfamethazine. Identifying robust algal species, investigating combined accumulation and degradation processes, and potential for integration into wastewater treatment.
Enzymatic Degradation Use of isolated enzymes from degrading microorganisms to transform sulfamethazine. Identification and characterization of key enzymes, enzyme immobilization techniques, and application in engineered systems.

Global Monitoring Networks and Advanced Risk Assessment Methodologies in Research Contexts

The presence of veterinary antibiotics like sulfamethazine is a global issue, yet monitoring data remains sparse in many regions of the world. europa.eunih.gov A key future direction is the establishment of global monitoring networks to systematically track the concentrations of sulfamethazine and other antibiotics in the environment. Metagenomic analysis of urban sewage is being explored as a powerful tool for global surveillance of antimicrobial resistance. ed.ac.uk Such networks would provide invaluable data for understanding the global distribution of this contaminant, identifying hotspots of pollution, and assessing the effectiveness of mitigation strategies. researchgate.net

In parallel, there is a pressing need for more advanced and realistic environmental risk assessment (ERA) methodologies. mdpi.com Current risk assessments often focus on the effects of single chemicals, but in the real world, organisms are exposed to a complex mixture of pollutants. nih.gov Future ERAs will need to incorporate the potential for "cocktail effects" where the combined impact of sulfamethazine and other co-occurring contaminants may be greater than the sum of their individual effects. europa.eu

Furthermore, the integration of omics data into risk assessment frameworks is a significant emerging paradigm. core.ac.uknih.gov By understanding the molecular mechanisms of toxicity, researchers can develop more sensitive and mechanistically-based biomarkers of effect. mdpi.com This can lead to the development of Adverse Outcome Pathways (AOPs), which provide a structured framework for linking a molecular initiating event to an adverse outcome at the individual or population level. epfl.ch Probabilistic risk assessment models are also being developed to better account for uncertainties in exposure and toxicity data, providing a more nuanced understanding of the potential risks posed by sulfamethazine to ecological systems. strath.ac.ukeuropa.eu

Q & A

Q. What are the standard synthetic routes for preparing sulfamethazine sodium salt in laboratory settings?

Sulfamethazine sodium salt is commonly synthesized via nucleophilic substitution reactions. For instance, it reacts with N-(pyrimidin-2-yl)cyanamides under controlled pH and temperature to form benzene-sulfonamide derivatives. Structural confirmation relies on spectral techniques (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis. Reaction conditions (e.g., solvent choice, stoichiometry) are critical for yield optimization .

Q. What analytical methods are recommended for assessing the purity and stability of sulfamethazine sodium salt?

High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. Stability studies involve monitoring degradation under varying conditions (pH, temperature, light exposure) using mass spectrometry (MS) or nuclear magnetic resonance (NMR). Spectral discrepancies in key functional groups (e.g., sulfonamide peaks) indicate impurities .

Q. What safety protocols are essential when handling sulfamethazine sodium salt in vitro?

Due to its acute oral toxicity (LD₅₀: 2,500–3,000 mg/kg in rats), researchers must use personal protective equipment (PPE), including nitrile gloves and lab coats. Work should occur in a fume hood to avoid inhalation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers optimize sulfamethazine sodium salt degradation in aqueous environments for environmental studies?

Advanced oxidation processes (AOPs), such as peroxymonosulfate activation via biochar-supported CoFe₂S₄ catalysts, achieve >90% degradation efficiency. Key parameters include catalyst loading (0.5–1.5 g/L), pH (3–9), and sulfate radical (SO₄•⁻) generation. Response surface methodology (RSM) is recommended for multi-variable optimization .

Q. What experimental designs are used to study sulfamethazine sodium salt’s dual inhibition of Src/Abl kinases?

In vitro kinase assays using recombinant enzymes (e.g., EGFR, VEGFR-2, Src, Abl) measure IC₅₀ values via fluorescence polarization. Compound selectivity is validated against panels of 60 cancer cell lines (e.g., NCI-60), with hypoxia-inducible factor (HIF-1) pathways providing context for mechanistic studies. Dose-response curves and molecular docking simulations further elucidate binding interactions .

Q. How do researchers address contradictions in sulfamethazine sodium salt’s antibacterial efficacy across different microbial models?

Discrepancies often arise from strain-specific efflux pumps or enzyme-mediated resistance. Methodologies include:

  • Minimum inhibitory concentration (MIC) assays under varying nutrient conditions.
  • Transcriptomic profiling to identify resistance genes (e.g., sul1, sul2).
  • Synergy studies with β-lactam antibiotics to overcome resistance .

Methodological Considerations

Q. What strategies improve the solubility of sulfamethazine sodium salt in cell culture media?

Co-solvents like dimethyl sulfoxide (DMSO) or ethanol (<1% v/v) enhance solubility without cytotoxicity. Pre-saturation in buffered saline (pH 7.4) at 37°C for 24 hours ensures homogeneity. Dynamic light scattering (DLS) monitors particle aggregation .

Q. How can researchers mitigate matrix interference when quantifying sulfamethazine sodium salt in biological samples?

Solid-phase extraction (SPE) with C18 cartridges effectively removes proteins and lipids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., sulfamethazine-d₄) improves accuracy. Calibration curves must account for matrix effects via standard addition .

Data Interpretation and Validation

Q. What statistical approaches are recommended for dose-response studies involving sulfamethazine sodium salt?

Nonlinear regression models (e.g., log-logistic or Hill equations) fit dose-response data. The Akaike information criterion (AIC) compares model adequacy. Replicates (n ≥ 3) and bootstrap resampling ensure confidence intervals for IC₅₀ values .

Q. How do researchers validate sulfamethazine sodium salt’s mechanism of action in complex biological systems?

CRISPR-Cas9 knockout of putative targets (e.g., Src or Abl genes) in cell lines confirms on-target effects. Orthogonal assays, such as thermal shift assays (TSA) or surface plasmon resonance (SPR), validate direct binding. In vivo pharmacokinetic/pharmacodynamic (PK/PD) models in rodents bridge in vitro findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.